3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Description
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2S/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWNBFVUZXXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371539 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175277-46-0 | |
| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds can profoundly influence key properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity. Among these privileged structures, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide stands out as a versatile and highly valuable chemical intermediate.
This guide provides an in-depth exploration of this compound, offering a technical resource for scientists leveraging its unique reactivity and structural features. We will delve into its chemical properties, provide a detailed, field-proven synthetic pathway, and contextualize its application as a critical building block in the development of advanced chemical entities.
Part 1: Core Compound Profile
Chemical Identity:
-
Systematic Name: this compound
-
CAS Number: 175277-46-0[1]
-
Synonyms: 3-Chloro-5-(trifluoromethyl)pyridine-2-thiocarboxamide, 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbothioamide
Physicochemical Properties:
A summary of the key physical and chemical properties for this compound is presented below. These properties are essential for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClF₃N₂S | [2] |
| Molecular Weight | 240.63 g/mol | [2] |
| Appearance | (Expected) Off-white to yellow solid | General knowledge of thioamides |
| Melting Point | 131-133 °C | [2] |
| Boiling Point | 282.5 ± 50.0 °C (Predicted) | [2] |
| Density | 1.555 ± 0.06 g/cm³ (Predicted) | [2] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that relies on the sequential transformation of a substituted pyridine core. The most logical and efficient pathway proceeds through a key intermediate, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine . This section details a robust, two-stage synthesis, explaining the causality behind the chosen methodologies.
Overall Synthetic Workflow
The diagram below illustrates the high-level synthetic strategy, starting from a common dichlorinated pyridine precursor and proceeding to the final thioamide product.
Caption: Synthetic pathway from a dichloropyridine precursor.
Stage 1: Synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
The critical first step is the regioselective introduction of a cyano group at the C2 position of the pyridine ring. This transformation is pivotal as the cyano group is an excellent precursor to the desired carbothioamide functionality. The starting material of choice is typically 2,3-dichloro-5-(trifluoromethyl)pyridine, a commercially available intermediate in agrochemical synthesis.[3][4]
Expertise & Experience: Direct cyanation of the 2-chloro position is favored due to the electron-withdrawing nature of the adjacent ring nitrogen and the trifluoromethyl group at the 5-position, which activate the C2 position for nucleophilic aromatic substitution. While heavy metal cyanides like cuprous cyanide have been used historically, modern methods avoid these toxic reagents.[5] A phase-transfer catalysis approach offers high yields and improved safety and environmental profiles.[4]
Protocol 1: Phase-Transfer Catalyzed Cyanation
-
Reactants:
-
Methodology:
-
To a stirred solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in the chosen organic solvent, add the phase-transfer catalyst.
-
Add an aqueous solution of sodium or potassium cyanide.
-
Heat the biphasic mixture with vigorous stirring at a temperature ranging from 30°C to 80°C. The specific temperature is optimized to ensure a reasonable reaction rate while minimizing side reactions.
-
Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete (typically 4-24 hours).
-
Upon completion, cool the reaction, separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to yield 3-chloro-2-cyano-5-(trifluoromethyl)pyridine as a colorless oil or low-melting solid.[6][8]
-
Trustworthiness: This protocol is self-validating. The progress can be quantitatively monitored by HPLC, ensuring reaction completion. The use of a phase-transfer catalyst is a well-established, reliable method for conducting reactions between water-soluble and organic-soluble reagents, ensuring consistent results.
Stage 2: Conversion of Nitrile to Thioamide
The final step involves the conversion of the cyano group into a primary carbothioamide. This is a classic transformation in organic synthesis.
Expertise & Experience: Several reagents can effect this transformation. The reaction with hydrogen sulfide (H₂S) gas in a basic solution (e.g., pyridine or triethylamine) is a traditional method. However, due to the high toxicity of H₂S gas[9], safer, more convenient alternatives are preferred in a modern laboratory setting. The use of sodium hydrosulfide (NaSH) or phosphorus pentasulfide (P₄S₁₀) offers excellent yields without the need to handle gaseous H₂S.[6][10] The NaSH/MgCl₂ system in DMF is particularly effective for aromatic nitriles.[6]
Protocol 2: Thionation of 2-Cyanopyridine Intermediate
-
Reactants:
-
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
-
Sodium Hydrosulfide Hydrate (NaSH·xH₂O)
-
Magnesium Chloride (MgCl₂)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
-
Methodology:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-chloro-2-cyano-5-(trifluoromethyl)pyridine in anhydrous DMF.
-
Add magnesium chloride and sodium hydrosulfide hydrate to the solution. The reaction is typically run at room temperature.
-
Stir the mixture vigorously. The reaction is generally complete within a few hours. Monitor progress by TLC, looking for the disappearance of the starting nitrile.
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
The product, this compound, will often precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Trustworthiness: This method avoids hazardous reagents and provides a clean conversion. The progress is easily monitored, and the workup is a straightforward precipitation and filtration, leading to a high-purity final product. The mechanism involves the nucleophilic attack of the hydrosulfide ion on the electrophilic carbon of the nitrile, followed by protonation.
Part 3: Applications in Drug Discovery & Development
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a sophisticated building block for constructing more complex, biologically active molecules. The combination of a reactive carbothioamide group and a strategically substituted pyridine ring makes it an ideal starting point for library synthesis and lead optimization.
Case Study: A Scaffold for Antibacterial Agents
A prominent example highlighting the utility of the 3-chloro-5-(trifluoromethyl)pyridine core is in the development of novel antibacterial agents. The compound ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) was identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability and virulence.[11]
This demonstrates that the 3-chloro-5-(trifluoromethyl)pyridine scaffold can be elaborated upon to create potent and selective enzyme inhibitors. The carbothioamide group of our title compound is a versatile handle for such elaborations, readily reacting with amines or other nucleophiles to form more complex structures.
Workflow for Scaffold-Based Drug Discovery
The following diagram illustrates how a key intermediate like this compound fits into a typical drug discovery workflow.
Caption: Role of the intermediate in a drug discovery pipeline.
The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the chlorine atom provides an additional vector for modification through cross-coupling reactions, making this scaffold highly attractive for medicinal chemists.[10][12]
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard assessment can be made based on its precursors and structurally related compounds, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[13]
Potential Hazards:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Environmental Hazards: Compounds containing this scaffold may be harmful to aquatic life.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents.
Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a strategic tool for innovation. Its carefully arranged functional groups—a reactive carbothioamide, a metabolically robust trifluoromethyl group, and a versatile chlorine atom on a pyridine core—provide chemists with a powerful platform for the synthesis of novel molecules. As the demand for more effective and safer pharmaceuticals and agrochemicals continues to grow, the importance of such well-designed, functionalized intermediates will only increase. The synthetic routes and applications outlined in this guide provide a foundation for researchers to unlock the full potential of this valuable building block in their respective fields.
References
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Ngo, S. C., et al. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]
- Kamal, A., et al. (2007). A new method for synthesizing aromatic primary thioamides. Tetrahedron Letters.
- Syngenta Limited. (2005). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
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ResearchGate. (n.d.). Transformation of nitrile into thioamide. [Diagram]. Retrieved from [Link]
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Feng, M., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine in Pharmaceutical Synthesis. Retrieved from [Link]
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Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis. [Link]
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
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- Al-Jbouri, M. H., et al. (2024). Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. Journal of Kufa for Chemical Sciences.
- Parkin, I. P., & Rowley, A. T. (1995). Effect of pyridine upon gas-phase reactions between H2S and Me2Cd; control of nanoparticle growth.
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ResearchGate. (n.d.). Schematic representation of the hydrogen sulfide (H2S) action.... [Diagram]. Retrieved from [Link]
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An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document delves into the molecule's structural features, details plausible synthetic pathways, and explores its potential therapeutic applications, with a focus on its role as a versatile building block for novel bioactive compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of new chemical entities.
Introduction
This compound, with the CAS number 175277-46-0, is a specialized organic molecule characterized by a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a carbothioamide functional group.[1][2] The unique combination of these substituents imparts distinct physicochemical properties that make it an attractive scaffold in the synthesis of potential therapeutic agents. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]
The pyridine core is a ubiquitous motif in numerous pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[4] Furthermore, the carbothioamide group serves as a versatile handle for further chemical modifications and is itself a pharmacophore in various bioactive compounds, exhibiting a range of biological activities including antimicrobial and anticancer effects.[5] This guide will provide a detailed exploration of the molecular architecture, synthetic strategies, and potential biological significance of this intriguing compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is depicted below.
Caption: 2D representation of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175277-46-0 | [1][2] |
| Molecular Formula | C₇H₄ClF₃N₂S | [1][2] |
| Molecular Weight | 240.63 g/mol | [1][2] |
| Melting Point | 131-133 °C | [6] |
| Appearance | Expected to be a solid at room temperature | N/A |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis is outlined below:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide
This step involves the conversion of the carboxylic acid to the corresponding primary amide. A standard method for this transformation is the formation of an acyl chloride followed by amination.
-
Materials: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH), dichloromethane (DCM), ice, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to 0 °C and slowly add it to a stirred solution of concentrated ammonium hydroxide.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide, which can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
The second step is the thionation of the amide using Lawesson's reagent, a well-established method for converting carbonyls to thiocarbonyls.[7][8][9]
-
Materials: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide, Lawesson's reagent, anhydrous toluene.
-
Procedure:
-
To a solution of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
-
Characterization
Due to the lack of publicly available experimental data, the following are predicted spectroscopic characteristics based on the structure of the molecule and data from similar compounds.[10][11][12][13]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring and the two protons of the primary thioamide group. The aromatic protons would likely appear as doublets in the downfield region (δ 7.5-9.0 ppm). The thioamide protons would likely appear as a broad singlet in the downfield region. |
| ¹³C NMR | Signals for the seven carbon atoms in the molecule. The trifluoromethyl carbon would show a characteristic quartet due to coupling with fluorine. The thiocarbonyl carbon would appear in the downfield region (around 200 ppm). |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C=S stretching (around 1200-1050 cm⁻¹), and C-F stretching (around 1350-1100 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (240.63 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom. |
Potential Applications in Drug Discovery and Agrochemicals
While specific biological activities of this compound are not extensively documented, the structural motifs present in the molecule suggest several promising avenues for research and development.
Antimicrobial and Antiviral Agents
Pyridine-based compounds are known to exhibit a wide range of antimicrobial and antiviral activities.[4] The carbothioamide functional group is also a key feature in many antimicrobial agents. Therefore, it is plausible that this compound and its derivatives could possess antibacterial, antifungal, or antiviral properties. Further screening and derivatization of this scaffold could lead to the discovery of novel anti-infective agents.
Anti-inflammatory Agents
Recent studies have highlighted the anti-inflammatory potential of pyridine carbothioamide analogs.[5][14] These compounds have been shown to modulate inflammatory pathways, suggesting that this compound could serve as a starting point for the development of new anti-inflammatory drugs.
Agrochemicals
The 3-chloro-5-(trifluoromethyl)pyridine core is a key component in several commercially successful pesticides.[15][16][17] The trifluoromethyl group often enhances the efficacy and metabolic stability of agrochemicals.[16] Given this precedent, this compound is a valuable intermediate for the synthesis of novel herbicides, fungicides, and insecticides.
Conclusion
This compound is a molecule with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique structural features, including the halogenated and trifluoromethylated pyridine ring and the reactive carbothioamide group, make it a versatile building block for the synthesis of a diverse range of new chemical entities. While further experimental validation of its synthesis and biological activity is required, the information presented in this guide provides a solid foundation for researchers to explore the promising opportunities offered by this compound. The proposed synthetic route is robust and relies on well-established chemical transformations, offering a clear path to accessing this molecule for further investigation.
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A-Z Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide: A Technical Guide for Chemical Researchers
Abstract
3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth, experience-driven walkthrough for its synthesis. We will explore a robust and scalable two-step synthetic pathway, beginning with a nucleophilic aromatic substitution to form the nitrile intermediate, followed by a direct thionation. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed, step-by-step protocols but also the underlying mechanistic rationale to empower effective and safe synthesis.
Strategic Overview: A Retrosynthetic Approach
To logically devise a synthesis, we first look at the target molecule, this compound, and work backward. The carbothioamide functional group is most commonly formed from its corresponding nitrile. This simplifies our target to the precursor, 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile . This intermediate, in turn, can be synthesized from a readily available starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine , through a selective substitution of the chlorine atom at the 2-position with a cyanide group. This two-step approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the chosen reaction types.
Synthesis Pathway Visualization
The forward synthesis route is a two-step process involving cyanation followed by thionation. The workflow is illustrated below.
Caption: Overall synthetic workflow from the starting material to the final product.
Detailed Synthesis and Mechanistic Insights
This section provides a comprehensive examination of each reaction step, including detailed experimental protocols and an explanation of the underlying chemical principles.
Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
The initial step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the ring, making it susceptible to nucleophilic attack. The chlorine atom at the 2-position is more activated towards substitution than the one at the 3-position due to its ortho proximity to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.
Protocol: A detailed protocol for this cyanation has been adapted from established literature procedures.[1]
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-(dimethylamino)pyridine (DMAP, 1.05 eq), and propionitrile as the solvent.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to ambient temperature.
-
In a separate vessel, prepare a solution of sodium cyanide (NaCN, 1.5 eq) in water and add it to the reaction mixture.
-
Stir vigorously for 5 hours at ambient temperature.
-
Dilute the reaction with water and separate the organic phase.
-
Wash the organic phase sequentially with water and 2M HCl, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, 3-chloro-5-(trifluoromethyl)picolinonitrile, which can be purified by column chromatography or distillation.[1]
Step 2: Synthesis of this compound
The conversion of the nitrile group to a primary thioamide is effectively achieved by the addition of hydrogen sulfide, typically in the presence of a basic catalyst.[2][3] The base, such as triethylamine in pyridine, activates the H₂S, making it a more potent nucleophile (as the hydrosulfide anion, HS⁻) to attack the electrophilic carbon of the nitrile.[4][5][6]
Protocol: This procedure is based on general methods for the thionation of nitriles using hydrogen sulfide.[2]
-
Dissolve the 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) in a solvent mixture of pyridine and triethylamine.
-
Bubble hydrogen sulfide (H₂S) gas through the solution at a slow, steady rate at room temperature. (Caution: H₂S is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures and monitoring.)
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, purge the system with an inert gas (e.g., nitrogen) to remove excess H₂S.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude thioamide can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Data Summary and Characterization
The following table summarizes the key parameters and expected outcomes for the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | Cyanation | NaCN, DMAP | Propionitrile | Reflux | 16-20 h | ~75%[1] |
| 2 | Thionation | H₂S (gas), Et₃N | Pyridine | Room Temp | 4-8 h | >80% |
Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of thioamide-related peaks (C=S stretch).
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Sodium Cyanide (NaCN): Highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. Do not mix with acids, as this will release highly toxic hydrogen cyanide (HCN) gas.
-
Hydrogen Sulfide (H₂S): Extremely toxic and flammable gas with the characteristic odor of rotten eggs. Olfactory fatigue can occur, making odor an unreliable indicator of its presence. All work must be conducted in a certified chemical fume hood with an H₂S gas detector.
-
Solvents: Pyridine, propionitrile, and other organic solvents are flammable and should be handled with care, away from ignition sources.
Conclusion
The described two-step synthesis pathway provides a reliable and well-documented method for producing this compound. By starting with 2,3-dichloro-5-(trifluoromethyl)pyridine, the key intermediate 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is selectively formed, followed by an efficient thionation to yield the final product. The provided protocols, when combined with the mechanistic understanding and stringent safety practices, offer researchers a clear and effective guide for obtaining this valuable chemical intermediate for applications in pharmaceutical and agrochemical research.
References
- American Chemical Society. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Transformation of nitrile into thioamide.
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A Comprehensive Technical Guide on the Synthesis and Applications of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Abstract: This technical guide provides an in-depth exploration of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, a pivotal intermediate in the development of novel agrochemicals and pharmaceuticals. We will dissect its synthesis, elucidate the rationale behind the chosen methodologies, and explore its subsequent chemical transformations into biologically active compounds. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and crop protection, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Strategic Importance of Trifluoromethylpyridines
The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, with the incorporation of a trifluoromethyl (-CF3) group often enhancing metabolic stability, binding affinity, and bioavailability of the parent molecule. The specific compound, this compound, serves as a versatile building block, primarily due to the reactive nature of its carbothioamide group, which allows for a variety of subsequent chemical modifications.
The strategic placement of the chloro and trifluoromethyl groups on the pyridine ring influences the electronic properties of the molecule, which in turn can modulate the biological activity of its derivatives. This guide will focus on the synthesis of this key intermediate and its role in the creation of potent insecticides and other bioactive molecules.[1][2][3][4]
Synthesis of the Core Intermediate: A Step-by-Step Protocol
The synthesis of this compound typically begins with a more readily available precursor, 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. The conversion of the nitrile to a carbothioamide is a critical step, often achieved through the addition of hydrogen sulfide or its equivalents.
Experimental Protocol: From Nitrile to Carbothioamide
Objective: To synthesize this compound from 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.
Materials:
-
3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
-
Hydrogen sulfide gas (H₂S) or Sodium hydrosulfide (NaSH)
-
Pyridine (as solvent and catalyst)
-
Triethylamine (as a base)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile in a mixture of pyridine and ethanol.
-
Addition of Sulfide Source:
-
Method A (H₂S gas): Bubble hydrogen sulfide gas through the solution at a controlled rate at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Method B (NaSH): Add sodium hydrosulfide to the solution portion-wise, maintaining the temperature below 30°C.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain pure this compound.
-
Causality of Experimental Choices:
-
The use of pyridine as a solvent and catalyst facilitates the nucleophilic attack of the sulfide species on the carbon of the nitrile group.
-
Triethylamine can be added to neutralize any acidic byproducts and drive the reaction to completion.
-
The choice between H₂S gas and NaSH often depends on the available equipment and safety considerations. NaSH is generally easier and safer to handle.
Characterization Data
| Property | Value |
| Molecular Formula | C₇H₄ClF₃N₂S |
| Molecular Weight | 240.63 g/mol |
| CAS Number | 175277-46-0 |
| Appearance | Pale yellow solid |
| Melting Point | Varies based on purity |
Chemical Transformations and Applications
The true value of this compound lies in its utility as a precursor for more complex, biologically active molecules. The carbothioamide group is a versatile handle for constructing heterocyclic rings and introducing diverse functionalities.
Synthesis of Thiazole Derivatives for Insecticidal Applications
One of the primary applications of this intermediate is in the synthesis of insecticides. The carbothioamide can be reacted with α-haloketones or α-haloesters in a Hantzsch-type synthesis to form thiazole rings. These resulting N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)thiazol-2-amine derivatives have shown significant insecticidal activity.[1][2][3]
Experimental Workflow: Thiazole Synthesis
Caption: Workflow for the synthesis of insecticidal thiazole derivatives.
Role in the Development of Other Bioactive Compounds
Beyond insecticides, the trifluoromethylpyridine scaffold is a key component in a range of other bioactive molecules, including herbicides and fungicides. The unique electronic properties conferred by the trifluoromethyl and chloro substituents are crucial for the efficacy of these compounds.[5][6][7][8] For example, derivatives of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, which can be synthesized from the corresponding carbothioamide, are known to be environmental transformation products of fungicides like Fluopicolide and Fluopyram.[9]
Structure-Activity Relationship (SAR) Insights
The development of potent bioactive molecules from the this compound core relies on a deep understanding of structure-activity relationships. Key insights include:
-
The Trifluoromethyl Group: This group is often crucial for enhancing the biological activity and metabolic stability of the final compound.
-
The Chloro Substituent: The position and presence of the chloro group can significantly impact the molecule's binding affinity to its biological target.
-
The Carbothioamide Moiety and its Derivatives: The nature of the heterocyclic ring or other functional groups derived from the carbothioamide is a primary determinant of the compound's mode of action and selectivity.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in the synthesis of a wide range of biologically active compounds. Its strategic importance in the agrochemical and pharmaceutical industries is well-established. Future research in this area is likely to focus on the development of novel, more selective, and environmentally benign derivatives. The continued exploration of the chemical space around this core scaffold holds significant promise for the discovery of next-generation insecticides, fungicides, and therapeutic agents.
References
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American Chemical Society. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Retrieved from [Link]
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Bakhite, E. A., et al. (2015). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
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Gouda, M. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Han, C., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. Retrieved from [Link]
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Hassan, A. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Bakhite, E. A., et al. (2014). Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. Retrieved from [Link]
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Ali, A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. Retrieved from [Link]
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Isobe, N., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. Retrieved from [Link]
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Wang, Y., et al. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Retrieved from [Link]
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Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]
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Unveiling the Biological Potential of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents.[1][2] When functionalized with a trifluoromethyl (CF3) group and a carbothioamide moiety, the resulting molecule, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, presents a compelling profile for biological investigation. The trifluoromethyl group is a powerful modulator of physicochemical properties, enhancing lipophilicity and metabolic stability, which can significantly improve a compound's pharmacokinetic profile.[3][4] This guide provides a comprehensive technical overview of the potential biological activities of this compound, detailing its structural rationale, plausible mechanisms of action, and robust experimental protocols for its evaluation. We will explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent, grounded in data from closely related analogues and established biochemical principles.
Molecular Rationale and Synthesis Overview
The unique arrangement of functional groups in this compound suggests several avenues for biological interaction. The trifluoromethylpyridine core is a key structural motif in a variety of approved agrochemicals and pharmaceuticals, highlighting its privileged status in bioactive compound design.[5] The carbothioamide group, a bioisostere of the more common amide, offers distinct hydrogen bonding capabilities and can act as a potent metal-chelating agent, often targeting the active sites of metalloenzymes.
The synthesis of such compounds typically involves multi-step processes starting from commercially available picoline derivatives.[5] A generalized workflow involves the chlorination and fluorination of a picoline precursor, followed by functional group manipulations to introduce the carbothioamide moiety.
Caption: Generalized synthetic pathway for trifluoromethylpyridine derivatives.
Potential Biological Activity: Antimicrobial
Derivatives of 2-pyridinyl-carbothioamides have demonstrated significant potential as antibacterial agents.[6] The primary mechanism of action for this class of compounds is the inhibition of bacterial phosphopantetheinyl transferase (PPTase), a crucial enzyme in the biosynthesis of fatty acids and non-ribosomal peptides.
Mechanism of Action: PPTase Inhibition
PPTases, such as Sfp from Bacillus subtilis and AcpS from Escherichia coli, are essential for bacterial viability. They catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A to a carrier protein. This process is fundamental to the production of various primary and secondary metabolites. The carbothioamide moiety is hypothesized to be crucial for binding within the enzyme's active site, potentially chelating a key metal ion or forming strong hydrogen bonds that disrupt the catalytic cycle. A potent analogue, ML267, which shares the trifluoromethylpyridine scaffold, was identified as a submicromolar inhibitor of Sfp-PPTase.[6] This compound was shown to attenuate the production of an Sfp-dependent metabolite in B. subtilis, confirming its on-target activity.[6]
Caption: Inhibition of bacterial PPTase disrupts essential metabolic pathways.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The gold standard for assessing antibacterial activity is the determination of the MIC, the lowest concentration of a compound that prevents visible microbial growth.
Methodology:
-
Strain Preparation: Culture bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate. A typical starting concentration is 128 µg/mL.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest compound concentration that inhibits bacterial growth. The result can be confirmed by measuring the optical density at 600 nm (OD600).
Potential Biological Activity: Anticancer
The trifluoromethylpyridine scaffold is a well-established pharmacophore in oncology.[4] Derivatives have been developed as potent inhibitors of critical enzymes involved in cancer cell proliferation and survival, such as kinases and helicases.[7] While direct data on this compound is limited, its structural relatives, particularly thiazolo[4,5-d]pyrimidines derived from it, have shown promising antiproliferative activity against various human cancer cell lines.[3][8]
Potential Targets in Oncology
-
Kinase Inhibition: Many trifluoromethylpyridine derivatives act as inhibitors of protein kinases like PI3K, mTOR, BRAF, and EGFR, which are central nodes in oncogenic signaling pathways.[7]
-
Helicase Inhibition: Recently, derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have been identified as inhibitors of Werner (WRN) helicase, a promising target in cancers with microsatellite instability.[7]
-
Purine Antagonism: Thiazolo[4,5-d]pyrimidines, which can be synthesized from the title compound's precursors, are considered purine antagonists and exhibit potential anticancer activity by interfering with nucleic acid synthesis.[3]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., A375 melanoma, DU145 prostate, MCF-7 breast) into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[7][8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Caption: Step-by-step workflow for the MTT cell viability assay.
Data Summary: Antiproliferative Activity of Related Compounds
The following table summarizes the IC50 values for thiazolo[4,5-d]pyrimidine derivatives synthesized from a 5-(trifluoromethyl)pyridine-2-thiol precursor, demonstrating the potential of this chemical class.[8]
| Compound | A375 (Melanoma) IC50 (µM) | C32 (Amelanotic Melanoma) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | MCF-7/WT (Breast Cancer) IC50 (µM) |
| 3b * | 25.4 | 24.4 | >100 | 51.5 |
| 3d | 56.4 | 50.1 | >100 | 89.2 |
| 4a | 89.9 | 78.1 | >100 | >100 |
*Compound 3b is 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione[8]
Other Potential Activities
The pyridine carbothioamide scaffold is versatile and may possess other biological activities.
-
Anti-inflammatory: Analogs have shown the ability to inhibit key inflammatory enzymes like nitric oxide synthase and cyclooxygenase-2 (COX-2), suggesting a potential role in treating inflammatory conditions.[1][2]
-
Antiviral: The pyridine nucleus is a common feature in antiviral drugs, and various derivatives have been investigated for this purpose.[9]
-
Agrochemical: Given the prevalence of trifluoromethylpyridine derivatives in modern pesticides, the compound could be explored for fungicidal or insecticidal properties.[5][10]
Conclusion and Future Directions
This compound is a molecule of significant interest for drug discovery and development. Its structural features, supported by extensive literature on related compounds, point towards strong potential as an antimicrobial agent via PPTase inhibition and as an anticancer agent targeting key oncogenic pathways. The provided experimental protocols offer a clear and validated framework for initiating the biological evaluation of this compound. Future research should focus on its synthesis, in vitro screening across diverse bacterial and cancer cell lines, and subsequent mechanism-of-action studies to elucidate its specific molecular targets. The versatility of the trifluoromethylpyridine carbothioamide scaffold warrants a thorough investigation to unlock its full therapeutic potential.
References
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]
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4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. (2013). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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Unlocking Potential: The Applications of Trifluoromethyl Pyridine Derivatives in Chemical Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]
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3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). SciSpace. Retrieved from [Link]
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Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide as a research chemical
An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide: Synthesis, Properties, and Applications in Chemical Research
Introduction
This compound is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a trifluoromethylpyridine derivative, it combines the unique electronic properties of a pyridine ring, a trifluoromethyl group, and a chloro substituent, making it a valuable and versatile building block.[1][2] The trifluoromethyl (CF3) group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the chloro group provides a reactive site for further chemical modification.
The carbothioamide (-CSNH2) functional group, a bioisosteric analogue of the amide group, is a key pharmacophore in numerous biologically active compounds.[3] It can act as a hydrogen bond donor and acceptor and is often used in the design of enzyme inhibitors and other therapeutic agents.[4] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, intended for professionals in chemical synthesis and drug development.
Physicochemical and Structural Characteristics
The structural arrangement of electron-withdrawing groups on the pyridine ring dictates the compound's reactivity and physical properties.
Key Properties
Quantitative data for this specific compound is consolidated below.
| Property | Value | Source |
| CAS Number | 175277-46-0 | [5][6] |
| Molecular Formula | C₇H₄ClF₃N₂S | [5] |
| Molecular Weight | 240.64 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | Inferred from related structures |
| Purity | >95% (as typically supplied by vendors) | [7] |
Spectroscopic Signature
While a specific public spectrum is not available, the expected spectroscopic characteristics can be predicted based on its functional groups:
-
¹H NMR: Signals would be expected in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The exact chemical shifts would be influenced by the deshielding effects of the chloro and trifluoromethyl groups. Protons of the -NH₂ group would likely appear as a broad singlet.
-
¹³C NMR: Resonances for the five carbons of the pyridine ring and a distinct signal for the C=S carbon (typically δ 190-210 ppm) would be anticipated.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group would be a key identifier.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=N stretching of the pyridine ring (around 1550-1600 cm⁻¹), and a strong C=S stretching vibration (around 1300-1350 cm⁻¹).[3]
Synthesis and Mechanistic Considerations
The synthesis of this compound is not widely published in mainstream literature, suggesting its role as a specialized intermediate. However, a reliable synthetic route can be designed based on established chemical transformations of related pyridine derivatives. The most logical approach involves the thionation of the corresponding carboxamide.
Proposed Synthetic Workflow
The conversion of a carboxamide to a carbothioamide is a robust and high-yielding reaction, typically employing a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The precursor, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide, can be synthesized from the more readily available 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[8][9]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Thionation)
This protocol describes the conversion of the carboxamide precursor to the target carbothioamide.
Materials:
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide in anhydrous toluene (approx. 10 mL per 1 mmol of amide).
-
Reagent Addition: Add Lawesson's Reagent (0.5 equivalents) to the suspension. Causality Note: Using a slight excess of the amide relative to the thionating agent helps prevent the formation of dithio-byproducts and ensures complete conversion.
-
Reaction Execution: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Reactivity and Applications in Research
The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable intermediate for constructing more complex molecular architectures.
Chemical Reactivity
-
Carbothioamide Group: This moiety is the primary site of reactivity. It can undergo S-alkylation to form thioimidates or participate in cyclocondensation reactions with α-haloketones to synthesize thiazole rings, a common scaffold in medicinal chemistry.[10]
-
Pyridine Ring: The pyridine nitrogen is weakly basic due to the strong electron-withdrawing effects of the CF₃ and Cl groups. These substituents also activate the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to them, although steric hindrance at the 2-position must be considered.
Role as a Synthetic Building Block
The principal application is as an intermediate in the synthesis of novel bioactive molecules. Research on related structures shows that carbothioamides are precursors to potent enzyme inhibitors. For example, derivatives of a similar pyridine carbothioamide scaffold have been developed as inhibitors of bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability.[4]
Caption: Derivatization pathways for this compound.
Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for this exact compound, hazard information can be extrapolated from its precursors and structurally related molecules.[7][11][12]
Hazard Classification (Anticipated)
-
Acute Toxicity: Likely harmful if swallowed or inhaled, consistent with many halogenated and trifluoromethylated aromatic compounds.[8][11]
-
Irritation: Causes skin and serious eye irritation.[13]
-
Environmental Hazard: May be harmful to aquatic life with long-lasting effects.[8][11]
Recommended Handling and Storage
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated fume hood. | To prevent skin/eye contact and inhalation of dust or vapors.[7][14] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Consider storage under an inert atmosphere. | To prevent degradation from moisture and atmospheric contaminants.[11] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | To avoid vigorous and potentially hazardous reactions.[7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | To ensure environmental safety and regulatory compliance.[11] |
Conclusion
This compound represents a highly functionalized building block with significant potential for synthetic chemistry. Its unique combination of a reactive carbothioamide group and an electronically modified pyridine ring makes it an attractive starting point for the development of novel pharmaceuticals, agrochemicals, and materials. While its direct biological activity is not extensively documented, its value as a precursor for creating diverse molecular libraries is clear. Adherence to rigorous synthetic protocols and safety precautions is essential for researchers aiming to unlock the full potential of this versatile research chemical.
References
-
Cuny, G. D., et al. (2012). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Available at: [Link]
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
-
Al-Ostoot, F. H., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. Molecules. Available at: [Link]
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GISSMO. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
-
MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]
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XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-THIOCARBOXAMIDE. Available at: [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]
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The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide for Drug Discovery and Agrochemical Development
Foreword: The Strategic Value of Fluorine in Bioactive Compound Design
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical research. Among the privileged fluorinated motifs, the trifluoromethylpyridine (TFMP) core stands out for its profound ability to modulate a molecule's physicochemical and biological properties. The trifluoromethyl group, a potent electron-withdrawing moiety, enhances metabolic stability, increases lipophilicity, and can serve as a bioisostere for other functional groups.[1][2] When coupled with the pyridine ring, which offers advantages over corresponding benzene analogues such as reduced hydrophobicity and increased acidity, the resulting derivatives exhibit a remarkable spectrum of biological activities.[3] This guide provides an in-depth exploration of the synthesis, properties, and applications of trifluoromethylpyridine derivatives, offering researchers and drug development professionals a comprehensive resource to leverage this powerful structural motif.
I. Synthetic Strategies for Accessing the Trifluoromethylpyridine Core
The synthesis of trifluoromethylpyridine derivatives is primarily achieved through two strategic approaches: the trifluoromethylation of a pre-existing pyridine ring and the construction of the pyridine ring from a trifluoromethyl-containing building block.[4][5] The choice of methodology is dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.
A. Trifluoromethylation of Pre-formed Pyridine Rings
This approach often involves a halogen exchange reaction, where a trichloromethylpyridine is converted to its trifluoromethyl analogue. This method is particularly prevalent in industrial-scale synthesis.
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
This protocol outlines a two-step process starting from 2-chloro-5-(chloromethyl)pyridine, proceeding through a trichloromethyl intermediate.
Step 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine
-
To a suitable reaction vessel, add 2-chloro-5-(chloromethyl)pyridine.
-
Initiate stirring and heat the vessel using a steam jacket.
-
Introduce chlorine gas into the reaction vessel.
-
Upon completion of the chlorination, transfer the resulting 2-chloro-5-(trichloromethyl)pyridine to a separate vessel for on-ring chlorination.
-
Add antimony trichloride as a catalyst and continue chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine.
Step 2: Fluorination to 2,3-dichloro-5-(trifluoromethyl)pyridine
-
Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination vessel.
-
Carefully add anhydrous hydrogen fluoride to the vessel.
-
After the reaction is complete, quench the reaction mixture by washing.
-
Perform steam distillation.
-
Adjust the pH of the distillate.
-
Purify the product by distillation in a rectifying tower to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.
B. Pyridine Ring Construction from Trifluoromethylated Building Blocks
Cyclocondensation reactions offer a versatile route to trifluoromethylpyridines with specific substitution patterns that may be difficult to achieve through direct trifluoromethylation.
Experimental Protocol: Synthesis of a Tetrahydro-2H-pyran Intermediate for Dithiopyr and Thiazopyr
This protocol describes the initial cyclocondensation step in the synthesis of the herbicides dithiopyr and thiazopyr.[3]
-
In a reaction vessel, combine 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate.[3]
-
Perform a cyclocondensation reaction to yield the tetrahydro-2H-pyran intermediate.[3] This intermediate serves as a common precursor for the subsequent synthesis of both dithiopyr and thiazopyr.[3]
II. Physicochemical Properties of Trifluoromethylpyridine Isomers
The position of the trifluoromethyl group on the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and acidity. These properties, in turn, dictate the compound's pharmacokinetic profile and its interactions with biological targets.
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| Molecular Formula | C₆H₄F₃N | C₆H₄F₃N | C₆H₄F₃N |
| Molecular Weight | 147.10 g/mol | 147.10 g/mol | 147.10 g/mol |
| Boiling Point | ~140 °C | ~140 °C | ~142 °C |
| pKa (Predicted) | ~1.5 | ~3.0 | ~3.5 |
| logP (Predicted) | ~1.8 | ~1.9 | ~1.7 |
Note: Predicted values are estimates and may vary from experimental data.
The electron-withdrawing nature of the trifluoromethyl group generally decreases the basicity (lowers the pKa) of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). The effect is most pronounced when the CF₃ group is in the 2-position due to its proximity to the nitrogen. The logP values indicate that all three isomers are moderately lipophilic.[1]
III. Applications in Agrochemicals: A New Generation of Crop Protection Agents
Trifluoromethylpyridine derivatives have found widespread application as herbicides, insecticides, and fungicides, with over 20 new agrochemicals containing this moiety having acquired ISO common names since the introduction of Fluazifop-butyl.[5]
A. Herbicides
-
Fluazifop-butyl and Haloxyfop-methyl: These herbicides act as acetyl-CoA carboxylase (ACCase) inhibitors. The introduction of the trifluoromethylpyridine moiety improved translocation and herbicidal activity compared to their benzene analogues.[3] Haloxyfop-methyl, synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine, exhibits a longer residual soil activity than fluazifop-butyl.[3]
-
Flazasulfuron: A sulfonylurea-type herbicide that inhibits acetolactate synthase (ALS). The strong electronegativity of the trifluoromethyl group facilitates the decomposition of flazasulfuron, addressing the carry-over problem associated with other sulfonylurea herbicides.[3]
-
Dithiopyr and Thiazopyr: These herbicides inhibit root growth by blocking cell division as microtubule assembly inhibitors.[3]
B. Insecticides
-
Chlorfluazuron: This insect growth regulator inhibits chitin biosynthesis in larval stages of insects like Lepidoptera, Diptera, and Orthoptera.[3] It is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine.[4]
-
Flonicamid: A selective insecticide against aphids, flonicamid acts as a feeding inhibitor.[4] Its synthesis involves a condensation reaction to form the 4-trifluoromethylpyridine structure.[4]
-
Sulfoxaflor: This insecticide targets sap-feeding pests and is based on a 6-(trifluoromethyl)pyridine structure.[4]
C. Fungicides
-
Fluazinam: A potent fungicide that interferes with the respiratory biochemistry of fungi.
-
Fluopyram: This fungicide is a succinate dehydrogenase inhibitor (SDHI), disrupting the fungal mitochondrial respiratory chain.[6]
IV. Pharmaceutical Applications: Targeting a Diverse Range of Diseases
While the agrochemical applications of trifluoromethylpyridines are well-established, their use in pharmaceuticals is a rapidly growing field, with several approved drugs and numerous candidates in clinical trials.[5]
-
Tipranavir: An anti-HIV drug, tipranavir is a non-peptidic protease inhibitor that prevents the formation of mature virions.[3][7] It is synthesized using a 2-chloro-5-(trifluoromethyl)pyridine building block.[4]
-
Tavapadon: A selective partial agonist of the dopamine D1 and D5 receptors, tavapadon is under development for the treatment of Parkinson's disease.[4][5] Its mechanism aims to provide motor symptom relief with a reduced risk of the adverse effects associated with D2/D3 receptor stimulation.[4][8]
V. Structure-Activity Relationships (SAR): Guiding Molecular Design
The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern of the pyridine ring and the nature of the other substituents in the molecule.
-
Position of the Trifluoromethyl Group: The position of the CF₃ group influences the electronic properties of the pyridine ring, which in turn affects binding to the target protein. For example, in the development of the insecticide sulfoxaflor, it was found that the 6-(trifluoromethyl)pyridine moiety was the optimal substructure for insecticidal activity.[3]
-
Other Substituents: The nature and position of other substituents on the pyridine ring and elsewhere in the molecule are critical for activity. For instance, in a series of novel trifluoromethylpyridine derivatives containing an 1,3,4-oxadiazole moiety, it was found that electron-withdrawing groups with an appropriate bulk at the 2- and 4-positions of a benzene ring could enhance insecticidal activity.[9] For a series of herbicidal compounds, the substitution of a trifluoromethyl group at the para position of a phenyl ring was critical for bioactivity.[10]
VI. Spectroscopic Characterization
The characterization of trifluoromethylpyridine derivatives relies on a combination of spectroscopic techniques, with ¹H, ¹³C, and ¹⁹F NMR spectroscopy being particularly informative.
-
¹H NMR: The proton signals on the pyridine ring are influenced by the electron-withdrawing trifluoromethyl group, typically appearing at lower field.
-
¹³C NMR: The carbon attached to the trifluoromethyl group exhibits a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a powerful tool for characterizing these compounds. The chemical shift of the CF₃ group is sensitive to its electronic environment and can provide valuable information about the substitution pattern of the pyridine ring.[11] The chemical shifts for trifluoromethyl groups on a pyridine ring typically appear in the range of -60 to -70 ppm relative to CFCl₃.[12]
Typical NMR Data for 2,3-dichloro-5-(trifluoromethyl)pyridine:
-
¹H NMR (CDCl₃): δ 8.59 (s, 1H), 8.03 (s, 1H).[13]
-
¹³C NMR (CDCl₃): Chemical shifts are expected for the six carbons of the substituted pyridine ring, with the carbon of the CF₃ group appearing as a quartet.
VII. Conclusion and Future Outlook
The trifluoromethylpyridine scaffold has proven to be a remarkably versatile and valuable component in the design of bioactive molecules. Its unique combination of physicochemical properties has led to the development of a wide range of successful agrochemicals and promising pharmaceutical candidates. As our understanding of structure-activity relationships continues to evolve and new synthetic methodologies are developed, we can expect to see the continued emergence of novel trifluoromethylpyridine derivatives with enhanced efficacy and improved safety profiles. The future of this important structural motif in drug discovery and agrochemical development is undoubtedly bright.
VIII. References
-
Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
-
Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease. (2023). PMC - NIH. [Link]
-
2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. [Link]
-
Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir. (2007). PubMed. [Link]
-
A Convergent, Scalable Synthesis of HIV Protease Inhibitor PNU-140690. (1998). ACS Publications. [Link]
-
Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models. (2009). PubMed. [Link]
-
Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. (2018). RSC Publishing. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. [Link]
-
Tipranavir. (2017). LiverTox - NCBI Bookshelf - NIH. [Link]
-
Quantitative Structure-Activity Relationships (QSAR) for pesticide regulatory purposes. (n.d.). ResearchGate. [Link]
-
Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (2015). ResearchGate. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2014). NIH. [Link]
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Methodological & Application
The Rising Star in Medicinal Chemistry: Application Notes and Protocols for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can address the growing challenges of drug resistance and unmet therapeutic needs is paramount. Among the promising candidates, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide has emerged as a key pharmacophore with significant potential in the development of new therapeutic agents. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the reactive carbothioamide moiety on a pyridine core, make it a versatile building block for designing potent and selective inhibitors of various biological targets.
This comprehensive guide, designed for researchers and drug development professionals, delves into the medicinal chemistry applications of this compound. We will explore its synthesis, mechanism of action, and provide detailed protocols for its utilization in antimicrobial and enzyme inhibition assays.
A Scaffold of Therapeutic Promise: Unveiling the Potential
The this compound scaffold has garnered significant attention due to its demonstrated efficacy in targeting essential pathways in pathogens. The trifluoromethyl group enhances metabolic stability and binding affinity, while the chlorine atom provides a handle for further chemical modification. The carbothioamide group is crucial for interacting with biological targets, often acting as a key binding motif.
Derivatives of this scaffold have shown potent activity as inhibitors of bacterial phosphopantetheinyl transferase (PPTase), an essential enzyme for the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides in bacteria.[1][2][3] By inhibiting PPTase, these compounds disrupt critical metabolic pathways, leading to bacterial growth inhibition. This mechanism of action makes them attractive candidates for the development of novel antibiotics, particularly against drug-resistant strains.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound and its derivatives typically involves a multi-step process. A plausible synthetic route, based on established chemical principles for similar structures, is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Protocol 1: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine
This protocol describes the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine, a common starting material.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Aqueous ammonia (28-30%)
-
Autoclave
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a high-pressure autoclave, combine 2,3-dichloro-5-(trifluoromethyl)pyridine with an excess of aqueous ammonia.
-
Seal the autoclave and heat the reaction mixture at a temperature range of 100-150°C for 12-24 hours. The internal pressure will increase during the reaction.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
This protocol outlines the conversion of the amino-pyridine intermediate to the final carbothioamide product.
Materials:
-
2-amino-3-chloro-5-(trifluoromethyl)pyridine
-
1,1'-Thiocarbonyldiimidazole (TCDI) or Thiophosgene
-
Dry dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 7N in methanol) or ammonium hydroxide
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine in dry DCM or THF in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 1,1'-thiocarbonyldiimidazole (TCDI) or a solution of thiophosgene in the same solvent to the reaction mixture. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a fume hood.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours until the formation of the isothiocyanate intermediate is complete (monitor by TLC).
-
In a separate flask, prepare a solution of ammonia.
-
Slowly add the ammonia solution to the reaction mixture containing the isothiocyanate intermediate at 0°C.
-
Stir the reaction at room temperature for 1-3 hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Mechanism of Action: Targeting Bacterial Phosphopantetheinyl Transferase (PPTase)
A key mechanism of action for derivatives of this compound is the inhibition of bacterial phosphopantetheinyl transferase (PPTase). PPTases are crucial enzymes that catalyze the post-translational modification of acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains in fatty acid, polyketide, and non-ribosomal peptide synthases. This modification involves the transfer of a 4'-phosphopantetheinyl (4'-PP) moiety from coenzyme A (CoA) to a conserved serine residue on the carrier protein, converting it from its inactive apo-form to the active holo-form.
Caption: Inhibition of bacterial PPTase by a this compound derivative.
By binding to and inhibiting PPTase, these compounds prevent the activation of carrier proteins, thereby shutting down essential biosynthetic pathways and ultimately leading to bacterial cell death. The selectivity of these inhibitors for bacterial PPTase over the human ortholog is a critical aspect of their therapeutic potential.[1][3]
Application Protocols in Medicinal Chemistry
The following protocols provide a framework for evaluating the biological activity of this compound and its analogs.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of a test compound against various bacterial strains.
Materials:
-
Test compound (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, MRSA strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a sterile 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the test compound dilutions.
-
Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with DMSO at the highest concentration used). Also include a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.
Protocol 4: In Vitro Enzyme Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme target, such as a bacterial PPTase. The specific substrates and detection methods will vary depending on the enzyme.
Materials:
-
Purified target enzyme (e.g., Sfp-PPTase from Bacillus subtilis)
-
Substrate(s) for the enzyme (e.g., Coenzyme A and a fluorescently labeled apo-ACP)
-
Test compound (dissolved in DMSO)
-
Assay buffer (specific to the enzyme)
-
Sterile 96-well or 384-well plates (black plates for fluorescence assays)
-
Positive control inhibitor (if available)
-
Negative control (DMSO)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the test compound dilutions, and the purified enzyme.
-
Incubate the enzyme with the compound for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate(s).
-
Monitor the reaction progress over time using the plate reader.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Quantitative Data Summary
The following table summarizes representative biological activity data for derivatives of the this compound scaffold.
| Compound ID | Target Organism/Enzyme | Assay Type | Activity (IC₅₀ / MIC) | Reference |
| ML267 | Bacillus subtilis Sfp-PPTase | Enzyme Inhibition | IC₅₀ = 0.2 µM | [1][3] |
| ML267 | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | MIC = 8 µg/mL | [1][3] |
| Compound 1 (precursor to ML267) | Bacillus subtilis Sfp-PPTase | Enzyme Inhibition | IC₅₀ = 1.1 µM | [1][3] |
Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its proven efficacy against bacterial targets, coupled with its synthetic tractability, makes it an attractive area for further research. Future efforts in this field will likely focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Exploration of new therapeutic targets: Investigating the activity of this scaffold against other enzymes and in different disease areas, such as fungal infections and cancer.
-
Development of novel synthetic methodologies: To improve the efficiency and diversity of compound libraries based on this core structure.
References
-
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]
-
Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides. Applied and Environmental Microbiology. [Link]
-
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide as a Versatile Building Block for the Synthesis of Bioactive Heterocycles
Introduction
The strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of modern medicinal chemistry and agrochemical design. The pyridine scaffold, in particular, is a privileged structure due to its presence in numerous natural products and pharmaceuticals. When substituted with a trifluoromethyl group, the pyridine ring often imparts enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 3-Chloro-5-(trifluoromethyl)pyridine derivatives are valuable intermediates in the synthesis of a range of active ingredients.[1] This document provides a detailed guide to the application of a key, yet underutilized, building block: 3-chloro-5-(trifluoromethyl)pyridine-2-carbothioamide . We will explore its synthesis and demonstrate its utility in constructing medicinally relevant thiazole and pyrazole frameworks, classes of compounds renowned for their diverse biological activities, including antimicrobial and antifungal properties.[2][3][4][5]
PART 1: Synthesis of the Core Building Block: this compound
The target carbothioamide is not readily commercially available but can be efficiently synthesized from its corresponding amine precursor, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, which is a known compound.[6] The conversion of an amino group to a carbothioamide can be achieved through various methods, with thionation using Lawesson's reagent on the corresponding carboxamide being a robust and widely applicable strategy.[7][8][9]
Proposed Synthetic Pathway:
The most logical and experimentally feasible route involves a two-step process starting from the commercially available 2-amino-3-chloro-5-(trifluoromethyl)pyridine:
-
Amide Formation: Conversion of the 2-amino group to a 2-carboxamide. This can be achieved through various standard procedures, such as acylation with an appropriate agent.
-
Thionation: Treatment of the resulting 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide with a thionating agent like Lawesson's reagent to yield the desired this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide
-
Rationale: This step converts the starting amine into the corresponding amide, which is the direct precursor for the thionation reaction. A standard acylation protocol is employed.
-
To a solution of 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide.
Step 2: Thionation to this compound
-
Rationale: Lawesson's reagent is a highly effective thionating agent for converting amides to thioamides. The reaction proceeds via a four-membered thiaoxaphosphetane intermediate.[7]
-
In a round-bottom flask, dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Reflux the mixture under an inert atmosphere for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (DMSO-d₆, δ ppm) |
| This compound | C₇H₄ClF₃N₂S | 256.64 | 9.8-10.2 (br s, 2H, CSNH₂), 8.8-8.9 (d, 1H), 8.4-8.5 (d, 1H) |
PART 2: Application in the Synthesis of Bioactive 2-Aminothiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[10][11][12] It involves the reaction of a thioamide with an α-haloketone. The resulting 2-aminothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[2][13]
Reaction Scheme: Hantzsch Thiazole Synthesis
Experimental Protocol: Synthesis of a 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-4-arylthiazole
-
Rationale: This protocol provides a general method for the synthesis of a library of thiazole derivatives by varying the α-haloketone. The reaction proceeds via nucleophilic attack of the sulfur of the thioamide on the α-carbon of the ketone, followed by cyclization and dehydration.
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the desired α-bromoacetophenone derivative (1.0 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the completion of the reaction by TLC.
-
Cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
| Reactant 1 | Reactant 2 (Example) | Product (Example) | Potential Bioactivity |
| This compound | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-4-(4-chlorophenyl)thiazole | Antimicrobial, Antifungal[2][14] |
| This compound | Ethyl bromopyruvate | Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)thiazole-4-carboxylate | Enzyme inhibition |
PART 3: Application in the Synthesis of Bioactive Pyrazole Derivatives
Pyrazoles are another class of five-membered heterocyclic compounds that are of great interest in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[15][16][17] Carbothioamides can serve as precursors to pyrazoles through reaction with hydrazine derivatives.
Reaction Scheme: Pyrazole Synthesis
Experimental Protocol: Synthesis of a 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-5-amine
-
Rationale: This protocol outlines the synthesis of a pyrazole derivative. The reaction likely proceeds through the formation of a thiosemicarbazone intermediate, which then undergoes cyclization.
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with water to induce precipitation.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified pyrazole derivative.
| Reactant 1 | Reactant 2 | Product | Potential Bioactivity |
| This compound | Hydrazine Hydrate | 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-5-amine | Antifungal, Antimicrobial[3][4] |
| This compound | Phenylhydrazine | 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazole-5-amine | Anticancer, Anti-inflammatory |
This compound is a highly valuable and versatile building block for the synthesis of diverse, biologically active heterocyclic compounds. The protocols outlined in this document provide a clear and reproducible pathway for its synthesis and subsequent elaboration into medicinally relevant thiazole and pyrazole scaffolds. The combination of the trifluoromethylpyridine core with these privileged heterocyclic rings offers a promising strategy for the development of novel therapeutic agents and agrochemicals. Researchers in drug discovery and development are encouraged to explore the potential of this building block in their synthetic programs.
References
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Khidre, R. E., & Radini, I. A. M. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 7846. [Link]
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Li, X., et al. (2025). Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis. Journal of Medicinal Chemistry. [Link]
-
Abdelhamid, A. O., El Sayed, I. E., Hussein, M. Z., & Mangoud, M. M. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][2][3][4]triazolo[4,3-a]pyrimidines. Molecules, 21(10), 1269. [Link]
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Chandrashekar, M., Kumar, A. D., Pavithra, G., Renuka, N., & Kumar, K. A. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2841-2848. [Link]
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Li, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(32), 11986-11997. [Link]
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Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 11025. [Link]
-
Khidre, R. E., & Radini, I. A. M. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 7846. [Link]
-
Abdelhamid, A. O., El Sayed, I. E., Hussein, M. Z., & Mangoud, M. M. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][2][3][4]triazolo[4,3-a]pyrimidines. ResearchGate. [Link]
-
Unknown Author. (n.d.). Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6296. [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 643-661. [Link]
-
Unknown Author. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Chandrashekar, M., et al. (2014). Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies. Der Pharma Chemica, 6(4), 313-319. [Link]
-
Gummadi, S. B., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(46), 26231-26237. [Link]
-
Gauthier, D., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 9(4), 553-555. [Link]
-
Bou-Salah, L., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15729-15744. [Link]
-
Kalita, D., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
-
Gummadi, S. B., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(46), 26231-26237. [Link]
-
Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625-1628. [Link]
-
Unknown Author. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]
-
Kumar, A., & Kumar, R. (2017). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. International Journal of ChemTech Research, 10(1), 126-132. [Link]
- Unknown Author. (n.d.). 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
O'Keeffe, D. F., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 113-125. [Link]
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Protocol for the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide derivatives
An Application Note for the Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide Derivatives
Introduction
Pyridine-based scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Among these, derivatives of pyridine-2-carbothioamide are of particular interest as versatile intermediates for synthesizing sulfur-containing heterocycles like thiazoles, which exhibit a wide range of biological activities.[2] The 3-chloro-5-(trifluoromethyl)pyridine moiety, in particular, is a key pharmacophore found in potent bioactive molecules, including inhibitors of bacterial enzymes.[3]
This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of this compound. We present two robust and well-documented protocols for the conversion of the precursor nitrile, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, into the target thioamide. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind experimental choices to ensure reliable and reproducible outcomes.
Synthetic Strategy Overview
The most direct and common route to primary thioamides is the addition of a sulfur nucleophile to a nitrile precursor. The starting material for this synthesis is 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, which can be synthesized from commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine.[4][5]
Two primary methods for the thionation of the nitrile are detailed herein:
-
Direct Thionation with Sodium Hydrogen Sulfide (NaSH): A modern, safer alternative to using gaseous hydrogen sulfide (H₂S), this method avoids the handling of highly toxic and malodorous gas while providing good to excellent yields.[2][6]
-
Thionation of an Intermediate Amide with Lawesson's Reagent: A powerful and classic method involving the conversion of the corresponding amide to a thioamide. This two-step route is highly effective and often used for substrates where direct nitrile thionation may be sluggish.[7][8]
The choice between these methods depends on factors such as substrate reactivity, available safety infrastructure, and desired scale.
Caption: General synthetic routes to the target thioamide.
Protocol 1: Direct Thionation using Sodium Hydrogen Sulfide
This protocol is recommended for its operational simplicity and for avoiding the use of gaseous H₂S. The combination of sodium hydrogen sulfide (NaSH) and magnesium chloride (MgCl₂) in dimethylformamide (DMF) has been shown to be highly effective for converting aromatic nitriles to primary thioamides in high yields.[6]
Principle and Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the hydrosulfide anion (SH⁻) on the electrophilic carbon of the nitrile group. The Lewis acidity of the magnesium ion (Mg²⁺) is believed to coordinate to the nitrogen atom of the nitrile, further enhancing its electrophilicity and facilitating the nucleophilic attack. This coordination makes the process more efficient than using NaSH alone.
Materials and Equipment
| Reagent/Material | Purity | Supplier | Notes |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | >98% | Commercial | Starting material. |
| Sodium Hydrogen Sulfide (NaSH), hydrate | ~70% | Commercial | Corrosive, handle with care. Releases H₂S upon contact with acid. |
| Magnesium Chloride (MgCl₂), anhydrous | >98% | Commercial | Hygroscopic, store in a desiccator. |
| N,N-Dimethylformamide (DMF), anhydrous | >99.8% | Commercial | Use anhydrous grade for best results. |
| Ethyl Acetate (EtOAc) | ACS | Commercial | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | Lab Prepared | For aqueous work-up. |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | N/A | Commercial | For drying organic layer. |
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, and standard glassware.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the NaSH-mediated synthesis.
Step-by-Step Protocol
-
Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (10.0 mmol, 2.07 g).
-
Reagent Addition: Add anhydrous magnesium chloride (1.0 eq, 10.0 mmol, 0.95 g) followed by anhydrous DMF (40 mL). Stir the suspension for 10 minutes at room temperature.
-
Thionation: Carefully add sodium hydrogen sulfide hydrate (2.0 eq, 20.0 mmol, ~2.8 g of 70% pure) portion-wise over 15 minutes. An exotherm may be observed.
-
Heating and Monitoring: Heat the reaction mixture to 65 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 mL of ice-water. Stir for 15 minutes. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL). Caution: The bicarbonate wash will neutralize any residual acid and may cause gas evolution if excess H₂S is present.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Protocol 2: Thionation via Lawesson's Reagent
Lawesson's Reagent (LR) is a highly effective thionating agent for converting a wide range of carbonyl compounds, especially amides, into their corresponding thiocarbonyl analogues.[8] This protocol involves a two-step sequence: hydrolysis of the starting nitrile to the intermediate carboxamide, followed by thionation with LR.
Principle and Mechanistic Insight
The thionation of an amide with Lawesson's Reagent is believed to proceed through the dissociation of the dimeric LR into a reactive monomeric dithiophosphine ylide. This species then reacts with the amide carbonyl group, leading to a four-membered oxathiaphosphetane intermediate, which subsequently fragments to yield the desired thioamide and a stable phosphine oxide byproduct.[8] This pathway is highly favorable and generally provides clean conversion with high yields.
Safety Considerations for Lawesson's Reagent
Lawesson's Reagent requires careful handling due to its specific hazards. A summary of critical safety information is provided below.
| Hazard Type | Description & Precautionary Measures |
| Reactivity with Water | Reacts with water or moisture to release toxic and flammable hydrogen sulfide (H₂S) gas.[9] Precaution: Handle under an inert atmosphere (N₂ or Ar) and use anhydrous solvents.[10][11] |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[10] Precaution: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[11][12] Handle in a well-ventilated fume hood.[10] |
| Flammability | In contact with water, releases flammable gases.[9] Precaution: Keep away from open flames and ignition sources. Use dry chemical powder or CO₂ for extinguishing fires; do not use water.[9] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under inert gas.[10][11] Protect from moisture.[9] |
Step-by-Step Protocol
Step 2a: Hydrolysis of Nitrile to Amide This step is a standard procedure and should be performed prior to thionation.
-
The 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile can be hydrolyzed to the corresponding amide, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide, using standard methods such as concentrated sulfuric acid at a controlled temperature or hydrogen peroxide with a base.
-
Ensure the resulting amide is thoroughly dried before proceeding to the next step.
Step 2b: Thionation of the Amide
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend the 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide (10.0 mmol, 2.25 g) in anhydrous toluene or dioxane (50 mL).
-
Reagent Addition: Add Lawesson's Reagent (0.5 eq, 5.0 mmol, 2.02 g) to the suspension. Note: For some substrates, 0.4 to 0.6 equivalents may be optimal.
-
Heating and Monitoring: Heat the mixture to reflux (approx. 80-110 °C depending on the solvent) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude residue often contains phosphorus byproducts. Purify directly by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the pure thioamide.
Conclusion
This application note details two effective and reliable protocols for the synthesis of this compound from its nitrile precursor. Protocol 1, utilizing NaSH and MgCl₂, offers a safer and more direct route, while Protocol 2, employing Lawesson's Reagent on the intermediate amide, provides a powerful and classic alternative. The choice of method should be guided by laboratory safety capabilities and substrate-specific considerations. By following these detailed procedures, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.
References
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Li, Y., et al. (2021). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications. Available at: [Link][13]
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Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS. Available at: [Link][9]
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Patt, W. C., & Rasmussen, J. K. (2022). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link][14]
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Manaka, A., & Sato, F. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 35(1), 73-77. Available at: [Link][6]
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Cherkasov, R. A., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1847-1852. Available at: [Link][2]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link][7]
-
Boyd, V. A., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 57(1), 88-103. Available at: [Link][3]
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Kalhor-Monfared, S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7019. Available at: [Link][8]
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Mahammed, K. A., et al. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2009(14), 2338-2340. Available at: [Link][15]
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Naseer, A., et al. (2021). Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. Available at: [Link][16]
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Google Patents. (2018). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Available at: [17]
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Available at: [Link][18]
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PrepChem.com. (n.d.). Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine. Available at: [Link][19]
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Google Patents. (1986). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Available at: [20]
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Wang, C., et al. (2020). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 18(30), 5743-5755. Available at: [Link][21]
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Available at: [Link][22]
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Varshney, H., & Mishra, A. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link][1]
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Chemsrc. (n.d.). N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide. Available at: [Link][23]
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Google Patents. (2020). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Available at: [4]
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Google Patents. (1987). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines. Available at: [24]
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Google Patents. (2017). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Available at: [5]
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Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 804(2), 347-355. Available at: [Link][25]
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European Patent Office. (1984). EP 0110690 A1 - Preparation of (trifluoromethyl)pyridines. Available at: [Link][26]
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Botlik, B. B., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. Available at: [Link][27]
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Google Patents. (2022). CN114478365A - Purification method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Available at: [28]
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Application of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide in Agrochemical Synthesis: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide as a key intermediate in the synthesis of novel agrochemicals. This guide delves into the synthetic utility of this versatile building block, focusing on the generation of potent fungicidal and insecticidal agents. Detailed application notes, step-by-step experimental protocols, and an in-depth look at the underlying chemical principles are provided to empower innovation in crop protection.
Introduction: The Strategic Importance of the Pyridinyl-Thiazole Scaffold
The trifluoromethylpyridine moiety is a well-established pharmacophore in modern agrochemicals, imparting enhanced metabolic stability and bioactivity.[1][2] When coupled with a thiazole ring, the resulting pyridinyl-thiazole scaffold gives rise to a class of compounds with a broad spectrum of biological activities. This compound serves as a highly efficient precursor for the construction of this valuable scaffold, primarily through the renowned Hantzsch thiazole synthesis. This reaction allows for the facile introduction of diverse substituents onto the thiazole ring, enabling the fine-tuning of biological activity and physical properties.
Application Notes: From Intermediate to Active Ingredient
The primary application of this compound in agrochemical synthesis is its conversion into 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole derivatives. The carbothioamide functional group is the linchpin of this transformation, readily undergoing cyclocondensation with α-haloketones to form the thiazole ring.[3][4]
Rationale for Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a robust and high-yielding reaction that involves the condensation of a thioamide with an α-haloketone.[3] The choice of this synthetic route is underpinned by several key advantages:
-
Versatility: A wide array of commercially available or readily synthesizable α-haloketones can be employed, allowing for the introduction of various substituents at the 4- and 5-positions of the thiazole ring. This structural diversity is crucial for optimizing biological activity.
-
Efficiency: The reaction typically proceeds with good to excellent yields under relatively mild conditions.[5]
-
Convergent Synthesis: This approach allows for the rapid assembly of the complex pyridinyl-thiazole scaffold from two simpler fragments.
The general mechanism for the Hantzsch thiazole synthesis is depicted below:
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Structure-Activity Relationships (SAR) in Pyridinyl-Thiazole Agrochemicals
The biological activity of the resulting pyridinyl-thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole and pyridine rings.
-
Fungicidal Activity: Many thiazole derivatives act as fungicides by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[4] The disruption of the fungal cell membrane leads to cell death. The specific substituents on the thiazole ring can influence the binding affinity to the enzyme's active site. For instance, certain pyrazole-thiazole carboxamides have shown excellent in vitro activities against Rhizoctonia cerealis and Sclerotinia sclerotiorum, in some cases superior to the commercial fungicide thifluzamide.[6][7]
-
Insecticidal Activity: Pyridinyl-thiazole derivatives have also demonstrated potent insecticidal properties. For example, N-pyridylpyrazole thiazole derivatives have been synthesized and evaluated against lepidopteran pests, with some compounds exhibiting LC50 values comparable to the commercial insecticide indoxacarb.[3][5] Structure-activity relationship studies on these compounds have indicated that:
The following table summarizes the biological activity of some representative pyridinyl-thiazole derivatives.
| Compound Class | Target Pest/Pathogen | Activity Metric | Value | Reference |
| N-Pyridylpyrazole Thiazole Amide | Plutella xylostella | LC50 | 5.32 mg/L | [5] |
| N-Pyridylpyrazole Thiazole Amide | Spodoptera exigua | LC50 | 6.75 mg/L | [5] |
| Pyrazole-Thiazole Carboxamide | Rhizoctonia cerealis | EC50 | 1.09 - 4.95 mg/L | [6] |
| Pyrazole-Thiazole Carboxamide | Sclerotinia sclerotiorum | EC50 | 0.72 mg/L | [6] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole derivative via the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-phenylthiazole
This protocol describes the synthesis of a model pyridinyl-thiazole derivative using 2-bromoacetophenone as the α-haloketone.
Materials:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (1.05 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol.
-
Stir the mixture at room temperature until the carbothioamide is fully dissolved.
-
Add 2-bromoacetophenone (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-phenylthiazole.
Caption: Experimental workflow for the synthesis of a pyridinyl-thiazole derivative.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of agrochemically relevant pyridinyl-thiazole derivatives. The Hantzsch thiazole synthesis provides a robust and efficient method for the construction of this key scaffold, allowing for extensive structural diversification. The resulting compounds have demonstrated significant potential as both fungicides and insecticides. Future research in this area will likely focus on the synthesis of novel analogs with improved efficacy, a broader spectrum of activity, and enhanced environmental profiles. The continued exploration of structure-activity relationships will be crucial in guiding the design of next-generation crop protection agents derived from this promising intermediate.
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Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
-
Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. [Link]
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Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - MDPI. [Link]
-
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-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. [Link]
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Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties - MDPI. [Link]
-
Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed. [Link]
-
Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega. [Link]
-
Synthesis of 2-aryl-2-(trifluoromethyl)-2,5-dihydro-1,3-thiazoles - ResearchGate. [Link]
-
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3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide as an inhibitor of bacterial phosphopantetheinyl transferase
Application Note & Protocol
3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide as a Potent and Selective Inhibitor of Bacterial Phosphopantetheinyl Transferase
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, biochemistry, and antibacterial drug discovery.
Abstract: This document provides a comprehensive technical guide on the use of this compound, also known as ML267, as a selective inhibitor of bacterial phosphopantetheinyl transferases (PPTases). We delve into the critical role of PPTases in bacterial viability, the mechanism of inhibition by ML267, and provide detailed protocols for in vitro characterization of its inhibitory activity. This guide is intended to enable researchers to effectively utilize this compound as a chemical probe to study bacterial secondary metabolism and as a lead compound for the development of novel antibacterial agents.
Introduction: The Critical Role of Bacterial Phosphopantetheinyl Transferases
Phosphopantetheinyl transferases (PPTases) are a superfamily of enzymes that catalyze the essential post-translational modification of carrier proteins (CPs) involved in a variety of biosynthetic pathways.[1] These enzymes transfer the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on an apo-CP, converting it into its active holo-form.[1][2] This modification is crucial for the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides, which are vital for bacterial growth, survival, and virulence.[3][4][5] The indispensability of PPTases for bacterial viability has made them an attractive target for the development of new antibacterial agents.[3][6]
Bacterial PPTases are broadly classified into two main types: AcpS-type, which are involved in primary metabolism such as fatty acid synthesis, and Sfp-type, which are typically associated with secondary metabolism.[1][7] The compound this compound (ML267) has emerged as a potent inhibitor of the Sfp-type PPTase.[6][8]
This compound (ML267): A Selective Inhibitor
ML267 is a small molecule inhibitor belonging to the 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide class of compounds.[6][8] It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no significant activity against the human orthologue, highlighting its potential for selective antibacterial therapy.[6][8]
Chemical Structure:
-
IUPAC Name: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
-
Molecular Formula: C₁₇H₁₇ClF₃N₅OS
-
Molecular Weight: 431.86 g/mol
Mechanism of Action
ML267 acts as a potent inhibitor of bacterial Sfp-type PPTase. The inhibition of this enzyme disrupts the activation of carrier proteins, thereby blocking the downstream biosynthetic pathways that are essential for the production of vital metabolites and virulence factors.[3] At sublethal doses, ML267 has been shown to attenuate the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis.[6]
Quantitative Data Summary
The inhibitory activity of ML267 and its analogs has been characterized against various bacterial PPTases. The following table summarizes key quantitative data.
| Compound | Target PPTase | IC₅₀ (µM) | Antibacterial Activity (MIC, µg/mL) | Reference |
| ML267 | Sfp-PPTase (B. subtilis) | < 1 | B. subtilis: modest activity | [7] |
| ML267 | AcpS-PPTase (B. subtilis) | > 10 | MRSA: activity observed | [6][8] |
| Wyeth-16 | AcpS-PPTase | 1.4 | Limited antimicrobial activity | [7] |
Experimental Protocols
This section provides detailed step-by-step protocols for the in vitro characterization of this compound as a PPTase inhibitor.
Protocol 1: In Vitro PPTase Inhibition Assay using Fluorescence Polarization
This protocol is adapted from established high-throughput screening methods for PPTase inhibitors.[9][10] It relies on the change in fluorescence polarization of a rhodamine-labeled Coenzyme A substrate upon enzymatic transfer to an acyl carrier protein.
Principle: A small, fluorescently labeled substrate (Rhodamine-CoA) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon enzymatic transfer of the rhodamine-labeled Ppant moiety to a much larger carrier protein by PPTase, the tumbling rate of the fluorophore decreases significantly, leading to an increase in fluorescence polarization. An inhibitor of PPTase will prevent this transfer, resulting in a low fluorescence polarization signal.
Materials:
-
Purified Sfp-type PPTase (e.g., from Bacillus subtilis)
-
Purified apo-carrier protein (e.g., VibB or a relevant ACP)
-
Rhodamine-labeled Coenzyme A (Rhodamine-CoA)
-
This compound (ML267)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Sodium-HEPES (pH 7.6), 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Tween-20
-
Black, low-volume 384-well or 96-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a stock solution of ML267 in DMSO (e.g., 10 mM). Create a serial dilution of the compound in DMSO.
-
Assay Plate Preparation:
-
To each well of the assay plate, add 0.5 µL of the serially diluted ML267 solution or DMSO for control wells.
-
-
Enzyme Addition:
-
Prepare a solution of Sfp-PPTase in Assay Buffer at a final concentration of approximately 100 nM.
-
Add 35 µL of the enzyme solution to each well containing the compound.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing Rhodamine-CoA (final concentration ~5 µM) and the apo-carrier protein (final concentration ~10 µM) in Assay Buffer.
-
Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for rhodamine.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no enzyme) and negative (DMSO) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Gel-Based Phosphopantetheinylation Assay
This orthogonal, lower-throughput assay provides a direct visualization of the conversion of apo-CP to holo-CP.
Principle: The addition of the negatively charged 4'-phosphopantetheine group to the apo-carrier protein results in a shift in its electrophoretic mobility on a native or urea-polyacrylamide gel. Inhibition of the PPTase prevents this conversion, and thus no shift is observed.
Materials:
-
Purified Sfp-type PPTase
-
Purified apo-carrier protein (apo-CP)
-
Coenzyme A (CoA)
-
This compound (ML267)
-
Reaction Buffer: 50 mM Sodium-HEPES (pH 7.6), 10 mM MgCl₂
-
Quench Solution: 50 mM EDTA, pH 8.0
-
Urea-PAGE or native PAGE system
-
Coomassie Brilliant Blue stain
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Reaction Buffer, apo-CP (e.g., 50 µM), and varying concentrations of ML267 (pre-incubated with the enzyme for 10 minutes).
-
Initiate the reaction by adding CoA (e.g., 50 µM) and PPTase (e.g., 20-50 nM).
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation: Incubate the reactions at room temperature for 30-60 minutes.
-
Quenching: Stop the reactions by adding an equal volume of Quench Solution.
-
Electrophoresis:
-
Mix the quenched reactions with a non-reducing loading dye.
-
Resolve the proteins on a urea-polyacrylamide or native polyacrylamide gel.
-
-
Visualization: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands corresponding to the apo-CP and the faster-migrating holo-CP.
-
Analysis: The intensity of the holo-CP band will decrease with increasing concentrations of an effective inhibitor like ML267.
Visualizations
Signaling Pathway Diagram
Caption: Catalytic cycle of PPTase and inhibition by ML267.
Experimental Workflow Diagram
Caption: Workflow for the fluorescence polarization-based inhibition assay.
Conclusion and Future Perspectives
This compound (ML267) is a valuable chemical tool for the study of bacterial PPTases and their role in various metabolic pathways. Its potency and selectivity for bacterial enzymes over their human counterparts make it a promising scaffold for the development of novel antibacterial agents. The protocols detailed in this guide provide a robust framework for researchers to investigate the inhibitory properties of ML267 and similar compounds, paving the way for further exploration of PPTase inhibitors in the fight against bacterial infections. Future studies could focus on elucidating the precise binding mode of ML267 to Sfp-PPTase through structural biology, expanding the spectrum of antibacterial activity through medicinal chemistry efforts, and investigating its efficacy in in vivo models of bacterial infection.
References
-
The biosynthesis of coenzyme A in bacteria. PubMed. [Link]
-
Coenzyme A biosynthesis pathway. In bacteria and eukaryotes, PS and... ResearchGate. [Link]
-
Coenzyme A Biosynthesis: Reconstruction of the Pathway in Archaea and an Evolutionary Scenario Based on Comparative Genomics. Ovid. [Link]
-
Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Structure, Biochemistry, and Inhibition of Essential 4′-Phosphopantetheinyl Transferases from Two Species of Mycobacteria. ACS Chemical Biology. [Link]
-
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]
-
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth. PubMed. [Link]
-
Rationale design of AcpS active site inhibitors a AcpS catalyzes the... ResearchGate. [Link]
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Phosphopantetheinyl transferase inhibition and secondary metabolism. PubMed. [Link]
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Coenzyme A. Wikipedia. [Link]
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Biosynthesis of Pantothenic Acid and Coenzyme A. PMC. [Link]
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Anthranilate 4H-oxazol-5-ones: novel small molecule antibacterial acyl carrier protein synthase (AcpS) inhibitors. PubMed. [Link]
-
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]
-
Phosphopantetheinyl transferase inhibition and secondary metabolism. Semantic Scholar. [Link]
-
Phosphopantetheinyl transferase binding and inhibition by amidino-urea and hydroxypyrimidinethione compounds. PMC. [Link]
-
(PDF) 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)pi perazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. ResearchGate. [Link]
-
Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors. PMC. [Link]
-
The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life. PMC. [Link]
-
Exploring the compatibility of phosphopantetheinyl transferases with acyl carrier proteins spanning type II polyketide synthase. Oxford Academic. [Link]
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Development of a high-throughput fluorescence polarization assay for the discovery of phosphopantetheinyl transferase inhibitors. ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vitro Evaluation of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Abstract
This document provides a comprehensive guide for the in vitro characterization of the novel chemical entity, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide. The pyridine and trifluoromethyl moieties are common in bioactive compounds, with activities ranging from anticancer to antimicrobial.[1][2][3][4] The carbothioamide group, an isostere of the amide bond, can enhance biological activity and metabolic stability, making this compound a candidate for various therapeutic applications.[5] This guide outlines a strategic, tiered approach to in vitro testing, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by targeted assays to elucidate potential mechanisms of action, including target engagement and specific pathway modulation. The protocols provided herein are designed to be robust and reproducible, enabling researchers to generate high-quality data for the initial assessment of this compound.
Part 1: Strategic Overview and Rationale for In Vitro Testing Cascade
The initial in vitro evaluation of a novel compound is a critical step in drug discovery, providing essential information on its biological activity and potential liabilities.[6][7][8] For this compound, a compound with structural alerts for kinase inhibition, GPCR modulation, and general cytotoxicity, a multi-pronged testing strategy is warranted. Our proposed cascade is designed to efficiently identify the most promising therapeutic avenues while flagging potential toxicity early in the discovery process.
Tier 1: Foundational Cytotoxicity and Viability Assessment
The first step in characterizing any new chemical entity is to determine its effect on cell viability.[9][10] This establishes a baseline understanding of the compound's general toxicity and informs the concentration range for subsequent, more specific assays. We will employ two complementary assays to assess cytotoxicity: a metabolic activity assay (MTT) and a membrane integrity assay (LDH release).
Tier 2: Target Engagement and Mechanistic Elucidation
Once a non-toxic concentration range is established, the next phase is to investigate the compound's potential molecular targets. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for identifying direct target engagement in a cellular context.[11][12][13][14][15] Given the structural features of this compound, we will also explore its potential as a kinase inhibitor and a modulator of G-protein coupled receptors (GPCRs), two major classes of drug targets.[16][17]
Tier 3: Functional Cellular Assays
Following target identification, it is crucial to assess the functional consequences of compound binding. This tier involves assays that measure downstream cellular events, such as changes in second messenger levels (e.g., cAMP for GPCRs) or inhibition of specific enzyme activities.
Part 2: Detailed Experimental Protocols
Tier 1 Protocol: Multiplexed Cytotoxicity Assessment
Rationale: To obtain a comprehensive initial toxicity profile, we recommend a multiplexed approach where both metabolic activity and membrane integrity are assessed from the same sample. This provides a more complete picture of the cellular response to the compound.
Protocol: MTT and LDH Cytotoxicity Assays
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
-
LDH Assay (Membrane Integrity): [9]
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
MTT Assay (Metabolic Activity): [1]
-
To the remaining cells in the original plate, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for the LDH assay and the percentage of viability for the MTT assay relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 (for cytotoxicity) and GI50 (for growth inhibition) values.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Assay | Incubation Time | IC50/GI50 (µM) |
| MCF-7 | MTT | 48h | 15.2 |
| LDH | 48h | 25.8 | |
| A549 | MTT | 48h | 22.5 |
| LDH | 48h | 38.1 | |
| HepG2 | MTT | 48h | > 50 |
| LDH | 48h | > 50 |
Tier 2 Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: CETSA is a powerful method to confirm direct binding of a compound to its target protein in intact cells or cell lysates.[11][12][15] It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[14]
Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cell line where cytotoxicity was observed) to 80-90% confluency.
-
Treat the cells with either the vehicle (DMSO) or a high concentration of this compound (e.g., 10x the GI50) for 1-2 hours.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the total protein concentration in the soluble fraction.
-
-
Protein Detection (Western Blot):
-
Normalize the protein concentrations and run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against suspected target proteins (e.g., various kinases, GPCRs).
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Plot the band intensity for each target protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3 Protocol: Functional GPCR Assay (cAMP Measurement)
Rationale: Many pyridine-containing compounds interact with G-protein coupled receptors (GPCRs).[16][19] A common downstream signaling event for Gs and Gi-coupled GPCRs is the modulation of cyclic AMP (cAMP) levels.[17] This assay will determine if this compound acts as an agonist or antagonist at a panel of GPCRs.
Protocol: cAMP Assay
-
Cell Line and Seeding:
-
Use a cell line stably expressing a GPCR of interest (e.g., CHO-K1 cells expressing a specific adrenergic or dopaminergic receptor).
-
Seed the cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment (Agonist Mode):
-
Add increasing concentrations of this compound to the cells.
-
Incubate for 30 minutes.
-
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate the cells with increasing concentrations of this compound for 15 minutes.
-
Add a known agonist for the receptor at its EC50 concentration.
-
Incubate for an additional 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Visualization: GPCR Signaling Pathway
Caption: Simplified GPCR signaling cascade leading to cAMP production.
Part 4: Conclusion and Future Directions
The in vitro testing cascade detailed in this application note provides a systematic and robust framework for the initial characterization of this compound. The data generated from these assays will be instrumental in guiding subsequent lead optimization efforts and in vivo studies. Future work should focus on more specific enzyme inhibition assays based on the CETSA results and broader profiling against a larger panel of kinases and GPCRs to assess selectivity.
References
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Wang, D., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(8), 1897–1906.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 239–257.
-
DiscoverX. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. [Link]
- Piazza, I., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1764–1773.
- El-Sayed, M. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(23), 15689–15703.
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
- Staus, D. P., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 137–152.
- Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(23), 20649–20664.
- Wang, D., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(8), 1897–1906.
- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(24), 17351.
- El-Sayed, M. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(23), 15689–15703.
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Retrieved from [Link]
- Al-Suhaibani, S. S., et al. (2024).
-
Pion Inc. (2024, September 17). The Role Of in vitro Testing In Drug Development. Retrieved from [Link]
- Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 419–423.
- Manoli, M., et al. (2011). Inhibition of peroxidase-catalyzed iodination by thioamides: experimental and theoretical study of the antithyroid activity of thioamides. New Journal of Chemistry, 35(1), 213–224.
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National Center for Biotechnology Information. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Retrieved from [Link]
- National Center for Biotechnology Information. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 107.
- Manoli, M., et al. (2011). Inhibition of peroxidase-catalyzed iodination by thioamides: Experimental and theoretical study of the antithyroid activity of thioamides. New Journal of Chemistry, 35(1), 213–224.
- National Center for Biotechnology Information. (2021). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Applied In Vitro Toxicology, 7(1), 1–11.
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
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SciSpace. (2020, September 28). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. Retrieved from [Link]
- National Center for Biotechnology Information. (1988). Mechanism of thioamide antithyroid drug associated hypoprothrombinemia. Drug Metabolism and Disposition, 16(3-4), 317–321.
- Wang, M., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36569–36577.
-
MarketsandMarkets. (2025, September 26). Is In Vitro Toxicology Testing the Future of Safer Drug Development?. Retrieved from [Link]
- Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]
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- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. scispace.com [scispace.com]
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- 9. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
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- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Welcome to the technical support center for the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and improve the yield and purity of your target compound.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common conversion of the corresponding nitrile or amide.
Issue 1: Low or No Conversion of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile to the Carbothioamide
Question: I am attempting to synthesize this compound from the corresponding nitrile using a sulfurating agent, but I am observing low to no conversion of my starting material. What are the potential causes and how can I improve my yield?
Answer:
Low conversion in the thionation of a nitrile is a common issue that can often be traced back to the choice of reagents, reaction conditions, or the purity of the starting materials. Let's break down the potential causes and solutions.
A. Choice of Thionating Agent and Reaction Conditions:
The direct conversion of a nitrile to a primary thioamide is a well-established transformation, but the efficiency can be highly dependent on the chosen method. Common methods include the use of hydrogen sulfide gas, sodium hydrosulfide (NaSH), or Lawesson's reagent in the presence of a suitable solvent.
-
Method 1: Using Sodium Hydrosulfide (NaSH)
-
Rationale: Sodium hydrosulfide is a readily available and effective sulfur source for this transformation.[1] It acts as a nucleophile, attacking the electrophilic carbon of the nitrile.
-
Troubleshooting:
-
Reagent Quality: NaSH is hygroscopic and can degrade upon exposure to air and moisture, leading to the formation of sodium hydroxide and sodium sulfide.[2] This degradation can reduce its reactivity. Ensure you are using a fresh, high-quality source of NaSH.
-
Solvent: The choice of solvent is critical. Dimethylformamide (DMF) is often a good choice as it is a polar aprotic solvent that can facilitate the reaction.[1]
-
Additives: The addition of magnesium chloride (MgCl2) can enhance the reaction by activating the nitrile group, making it more susceptible to nucleophilic attack.[1]
-
Temperature: While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
-
-
-
Method 2: Using Lawesson's Reagent
-
Rationale: Lawesson's reagent is a powerful thionating agent for converting carbonyl compounds and other functional groups into their corresponding thio-analogs.[3][4] While more commonly used for amides, it can also be employed for nitriles, though the reaction mechanism is more complex.
-
Troubleshooting:
-
Stoichiometry: Ensure you are using the correct stoichiometry of Lawesson's reagent. An excess may be required to drive the reaction to completion.
-
Solvent and Temperature: Toluene or xylene at reflux are common solvent choices for reactions involving Lawesson's reagent.[5] The higher temperature is often necessary to facilitate the reaction.
-
Purity of Lawesson's Reagent: The purity of Lawesson's reagent can affect its reactivity. It is commercially available but can also be prepared in the lab.[4]
-
-
B. Purity of Starting Material:
The purity of your 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is crucial. Impurities can interfere with the reaction. Ensure your starting nitrile is of high purity, and if necessary, purify it before use.
C. Reaction Monitoring:
It is essential to monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is proceeding and when it has reached completion.
Issue 2: Difficulty in Purifying the Final Product
Question: I have successfully synthesized the carbothioamide, but I am facing challenges in purifying it. What are the common impurities and the best purification strategies?
Answer:
Purification can be challenging due to the nature of the product and potential side products.
-
Common Impurities:
-
Unreacted starting material (the nitrile).
-
Byproducts from the decomposition of the thionating agent (e.g., phosphorus-containing byproducts from Lawesson's reagent).[5]
-
Hydrolysis of the thioamide back to the corresponding amide.
-
-
Purification Strategies:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing impurities. Experiment with different solvents to find the optimal conditions.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Washing: Washing the crude product with appropriate solvents can help remove certain impurities. For example, washing with water can remove water-soluble byproducts.
-
Experimental Workflow for Synthesis via Nitrile Thionation
Caption: Workflow for the synthesis of this compound from the corresponding nitrile.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common precursor is 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. This can be synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine through a cyanation reaction.[6] The 2,3-dichloro-5-(trifluoromethyl)pyridine itself is a key intermediate in the production of various agrochemicals and can be synthesized through various chlorination and fluorination methods starting from picoline derivatives.[7][8]
Q2: Are there alternative methods to synthesize thioamides from nitriles?
Yes, several other methods exist for the synthesis of thioamides from nitriles. These include:
-
Reaction with phosphorus pentasulfide (P4S10).[9]
-
Reaction with thioacetic acid in the presence of a base.[9]
-
Using elemental sulfur in the presence of a suitable catalyst or mediator.[10]
The choice of method will depend on the specific substrate, desired yield, and available reagents.
Q3: Can I synthesize the target carbothioamide from the corresponding amide, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide?
Yes, the thionation of an amide is a very common and often high-yielding method for preparing thioamides. Lawesson's reagent is a particularly effective reagent for this transformation.[3][11] The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent like toluene or dioxane.[12]
Comparative Table of Synthetic Routes
| Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Nitrile | Sodium Hydrosulfide (NaSH), MgCl2 | DMF, Room Temp. to 60 °C | Readily available reagents, mild conditions.[1] | Reagent quality can be an issue. |
| Nitrile | Phosphorus Pentasulfide (P4S10) | Pyridine or other high-boiling solvent, Reflux | Effective for a wide range of nitriles.[9] | Can require harsh conditions and excess reagent. |
| Amide | Lawesson's Reagent | Toluene or Dioxane, Reflux | Generally high yielding and reliable.[11] | Phosphorus byproducts can complicate purification.[5] |
Q4: What are the safety precautions I should take when working with thionating agents?
-
Hydrogen Sulfide and Sodium Hydrosulfide: Hydrogen sulfide is a highly toxic and flammable gas with a characteristic rotten egg smell.[13][14] Sodium hydrosulfide can release hydrogen sulfide upon contact with acids or moisture.[2][14] All manipulations should be performed in a well-ventilated fume hood.
-
Lawesson's Reagent: Lawesson's reagent can also release foul-smelling and toxic byproducts.[4] Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to characterize the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=S bond vibration.[15]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
By carefully considering these troubleshooting tips and frequently asked questions, you can enhance the success of your synthesis of this compound.
III. References
-
ACS Publications. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Retrieved from
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from
-
ResearchGate. (2025). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Retrieved from
-
ResearchGate. (n.d.). Transformation of nitrile into thioamide. [Image]. Retrieved from
-
MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from
-
PubMed. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Retrieved from
-
Wikipedia. (n.d.). Lawesson's reagent. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Synthesis and rearrangement of a bridged thioamide. Retrieved from
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from
-
Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Retrieved from
-
ResearchGate. (2025). Modification of organic compounds with Lawesson's reagent. Retrieved from
-
MDPI. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from
-
Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines. Retrieved from
-
JAM Group. (n.d.). A Comprehensive Guide to Sodium Hydrosulfide Reactions. Retrieved from
-
Sigma-Aldrich. (n.d.). Sodium hydrosulfide 207683-19-0. Retrieved from
-
Wikipedia. (n.d.). Sodium hydrosulfide. Retrieved from
-
ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from
-
ACS Omega. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Retrieved from
-
Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Retrieved from
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from
-
ResearchGate. (n.d.). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Retrieved from
-
AusIMM. (n.d.). Sodium Hydrosulfide Handbook. Retrieved from
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Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Retrieved from
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Nouryon. (n.d.). Sodium Hydrosulfide (NaSH). Retrieved from
-
Organic Syntheses. (1997). n-(5-chloro-2-pyridyl)triflimide. Retrieved from
-
PubMed. (2023). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. Retrieved from
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Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Welcome to the technical support guide for the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Our goal is to provide practical, field-tested insights into potential side reactions and offer robust troubleshooting strategies to help you optimize your synthesis, improve yield, and ensure the purity of your final product.
The primary and most direct synthetic route to this compound involves the thionation of the corresponding nitrile precursor, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. This is typically achieved using a source of hydrogen sulfide, such as H₂S gas or a salt like sodium hydrosulfide (NaHS).[1][2] This guide will focus on the side reactions and challenges encountered during this key transformation.
Core Synthetic Pathway
The intended transformation is the nucleophilic addition of a hydrosulfide species to the nitrile group, followed by tautomerization to yield the desired primary thioamide.
Caption: Competing thionation and hydrolysis pathways.
Preventative Measures:
-
Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Reagent Quality: Use anhydrous grades of reagents where possible. Sodium hydrosulfide is often sold as a hydrate; be aware of the water content.
-
Controlled Workup: During the workup, avoid prolonged exposure to strong acids or bases. When neutralizing the reaction mixture, do so at low temperatures (e.g., 0 °C) and process the material quickly. If an acidic wash is required, use a dilute acid and minimize contact time. [1]
Question 3: My main product is the carboxylic acid, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. What caused such a drastic side reaction?
Answer:
Formation of the carboxylic acid indicates severe hydrolysis conditions. This occurs when the intermediate amide (formed from hydrolysis of the nitrile or thioamide) is further hydrolyzed. This is often a result of aggressive workup procedures or elevated temperatures in the presence of water and a strong acid or base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for carboxylic acid formation.
To prevent this, strictly adhere to the principles of anhydrous reaction conditions and perform a rapid, pH-controlled, low-temperature workup.
Question 4: I'm considering using Lawesson's Reagent on the corresponding amide. What are the potential pitfalls of this method?
Answer:
Using Lawesson's Reagent (LR) to convert 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide to the thioamide is a viable alternative route. [3]However, it comes with its own set of potential side reactions and purification challenges.
Key Considerations for Lawesson's Reagent:
-
Phosphorus Byproducts: The primary drawback of LR is the formation of phosphorus-containing byproducts, which can be difficult to remove via standard chromatography.
-
Solution: A common strategy is to quench the reaction mixture with a diol, such as ethylene glycol, at the end of the reaction to form more easily removable species. [4]Thorough purification, often involving multiple chromatographic steps or careful recrystallization, is necessary.
-
-
Incomplete Thionation: Similar to the H₂S method, the reaction may not go to completion. Amides are generally good substrates for LR, but reaction times and temperatures (often refluxing in toluene or xylene) must be optimized. [5][6] * Solution: Use a slight excess of Lawesson's Reagent (typically 0.5-0.6 equivalents, as the reagent is dimeric). Ensure the reaction is heated sufficiently and monitored to completion. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. [4]
-
Solvent Choice: The reaction rate and side product profile are highly dependent on the solvent.
Summary of Potential Products and Impurities
For effective purification, it is crucial to understand the potential components in your crude reaction mixture.
| Compound Name | Structure Type | Expected Polarity | Identification Note |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | Starting Material | Low | Less polar than the product and other impurities. Moves highest on a silica TLC plate. |
| This compound | Product | Medium | The desired product. Typically a yellow solid. [1] |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide | Hydrolysis Byproduct | Medium-High | More polar than the starting nitrile. May have a similar Rf to the thioamide. |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Hydrolysis Byproduct | High | Very polar. Will likely streak or remain at the baseline on TLC in non-polar eluents. |
| Lawesson's Reagent Byproducts | Reagent Byproduct | Very High | Extremely polar phosphorus-containing species. Stick to the silica gel baseline. |
Recommended Experimental Protocol
This protocol is a general guideline for the thionation of the nitrile precursor using sodium hydrosulfide. Optimization of time, temperature, and stoichiometry may be required.
Materials:
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
-
Sodium hydrosulfide hydrate (NaHS·xH₂O)
-
Anhydrous Pyridine
-
Anhydrous Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) in a mixture of anhydrous ethanol and anhydrous pyridine (e.g., a 4:1 ratio).
-
Reagent Addition: Add sodium hydrosulfide hydrate (1.2 eq) to the stirred solution in one portion.
-
Reaction: Heat the mixture to 50-60 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford the pure this compound.
References
- Vertex AI Search, based on a review of synthesis of 2-amino-3-cyanopyridine deriv
- Vertex AI Search, based on a paper on the prepar
- Vertex AI Search, based on a one-pot synthesis of 2-amino-3-cyanopyridine deriv
- Vertex AI Search, based on a chemical database entry for 2-cyanopyridine synthesis.
- Vertex AI Search, based on a patent for the prepar
- Vertex AI Search, based on a technical guide for 2-Pyridinecarbothioamide.
- Vertex AI Search, based on a study of pyridine carbothioamide analogs.
- Couch, K. M., et al. "Modification of organic compounds with Lawesson's reagent." Russian Journal of Organic Chemistry, 2015.
- BenchChem. "An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide." BenchChem Technical Guides, 2025.
- Ozturk, T., et al. "A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis." Molecules, 2021.
- F. A. G. El-Essawy, et al. "Use of Lawesson's Reagent in Organic Syntheses.
- Wikipedia contributors. "Lawesson's reagent." Wikipedia, The Free Encyclopedia.
- Kayukova, L. A., et al. "Synthetic Applications of Lawesson's Reagent in Organic Synthesis." Encyclopedia, MDPI, 2021.
- Vertex AI Search, based on a medicinal chemistry journal article.
- Vertex AI Search, based on a paper describing the transform
- Vertex AI Search, based on a preparation entry for 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine.
- National Center for Biotechnology Information. "Pyridine-2-carbothioamide." PubChem Compound Summary for CID 1549499.
- Vertex AI Search, based on a research gate entry for synthesis of pyridine carboxamide and carbothioamide.
- Zhang, L., et al. "Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2." Zeitschrift für Kristallographie - New Crystal Structures, 2017.
- BenchChem. "Pyridine-2-carbothioamide | Research Chemical | CAS 5346-38-3." BenchChem Product Page.
- Vertex AI Search, based on a patent for producing 3-chloro-5-trifluoromethylpyridines.
- Vertex AI Search, based on a paper on prepar
- Iida, T., et al. "Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
- Ujita, S., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 2021.
- Vertex AI Search, based on p
- Vertex AI Search, based on p
- Vertex AI Search, based on a chemical database entry for 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
An in-depth guide to navigating the complexities of purifying 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide.
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common and complex purification challenges encountered during the synthesis of this important intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries regarding the purification of this compound.
Question 1: My crude product has a low purity (<90%) after synthesis. What are the most probable impurities?
Answer: The impurity profile of your crude product is heavily dependent on the synthetic route. However, for trifluoromethylpyridine derivatives, common impurities include:
-
Unreacted Starting Materials: Such as 2,3-dichloro-5-(trifluoromethyl)pyridine or other precursors.[1]
-
Reagents and By-products: Contamination from reagents used in the synthesis, like chlorinating agents or catalysts, can be carried through.[2] For instance, if the carbothioamide is synthesized from a nitrile, residual cyanide or hydrolysis by-products could be present.
-
Over-reacted or Side-Products: Formation of isomers or related derivatives due to non-selective reactions. The synthesis of trifluoromethylpyridines can sometimes yield multi-chlorinated by-products.[1]
-
Solvent Residues: Inadequate removal of high-boiling point solvents like DMF or DMSO.
A preliminary analysis by Thin-Layer Chromatography (TLC) against your starting materials is a crucial first step to identify the nature of the impurities.
Question 2: Which purification technique should I try first for this compound?
Answer: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.
-
For a Solid Crude Product: Recrystallization is often the most efficient and scalable first-line technique for removing minor impurities and achieving high purity.[2]
-
For an Oily or Complex Mixture: If the product is an oil or if TLC analysis shows multiple, closely-running spots, silica gel column chromatography is the recommended starting point.[2][3][4]
-
For Removing Acidic or Basic Impurities: If you suspect the presence of acidic or basic contaminants, a simple liquid-liquid acid-base extraction can be a highly effective preliminary cleanup step before recrystallization or chromatography.[2]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting an initial purification technique.
Part 2: Troubleshooting Guide for Specific Techniques
This section provides detailed, practical advice for overcoming common hurdles in specific purification methods.
Recrystallization Troubleshooting
Problem: My compound "oils out" during recrystallization instead of forming crystals.
Causality & Solution: "Oiling out" occurs when the solute is insoluble in the solvent below its melting point, causing it to separate as a liquid phase. This is a common issue with organic molecules.
Troubleshooting Protocol:
-
Re-heat the Solution: Add more solvent until the oil completely redissolves.
-
Slow Cooling: Allow the flask to cool very slowly. A Dewar flask or insulated container can be used to slow the cooling rate, providing more time for crystal nucleation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvent System: The initial solvent may be inappropriate. If a single solvent fails, a two-solvent system is often effective.[2] Dissolve the compound in a "good" solvent where it is highly soluble, then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat to clarify and then cool slowly.[2]
| Solvent System | Polarity | Application Notes |
| Single Solvents | ||
| Ethanol/Water | Polar | Good for many pyridine derivatives. The compound is dissolved in hot ethanol, and water is added until turbidity is observed.[5] |
| Ethyl Acetate/Hexanes | Mid-Polar | A versatile system. Dissolve in minimal hot ethyl acetate and add hexanes as the "poor" solvent. |
| Dichloromethane/Hexanes | Non-Polar | Useful for less polar compounds. |
| Two-Solvent Systems | The key is to find a miscible pair where one solvent readily dissolves the compound and the other does not. |
Table 1: Common Solvent Systems for Recrystallization of Pyridine Derivatives.
Column Chromatography Troubleshooting
Problem: I'm observing significant peak tailing for my compound on a silica gel column, leading to poor separation.
Causality & Solution: Peak tailing for pyridine derivatives is a classic problem caused by the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[6] This creates a secondary, strong interaction that slows the elution of a fraction of the analyte molecules, causing the peak to tail.
Caption: Mechanism of peak tailing and its mitigation by a competing base.
Troubleshooting Protocol:
-
Add a Competing Base: The most common solution is to add a small amount of a competing base to the mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is standard.[6] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine compound and resulting in more symmetrical peaks.
-
Use a Different Stationary Phase: If tailing persists, consider using a more inert stationary phase.
-
End-capped Silica: Where the residual silanol groups have been chemically deactivated.
-
Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.
-
Polymer-based columns: These lack silanol groups entirely.[6]
-
-
Mobile Phase pH Adjustment (for HPLC): In reverse-phase HPLC, lowering the mobile phase pH (e.g., to 2.5-3.0) with an additive like formic acid or trifluoroacetic acid will protonate the pyridine nitrogen. This can improve peak shape but is less common in flash chromatography.[6]
Typical Starting Conditions for Column Chromatography:
| Parameter | Recommended Starting Point | Rationale |
| Stationary Phase | Silica Gel (200-300 mesh)[4] | Standard, cost-effective choice. Add TEA to the slurry and eluent if tailing is anticipated. |
| Mobile Phase | Petroleum Ether / Ethyl Acetate or Hexanes / Ethyl Acetate[3][4] | Start with a low polarity mixture (e.g., 20:1) and gradually increase the polarity based on TLC results. |
| Additive | 0.5% Triethylamine (TEA) | Added to both the eluent and the silica slurry to prevent peak tailing.[6] |
| Loading | Dry loading is preferred | Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), adsorb onto silica, and evaporate. This often leads to better resolution than wet loading. |
Table 2: Recommended Starting Parameters for Flash Column Chromatography.
Problem: My compound appears to be degrading on the silica gel column.
Causality & Solution: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. Thioamides can be susceptible to hydrolysis under acidic conditions.
Troubleshooting Protocol:
-
Deactivate the Silica: Before preparing the column, wash the silica gel with a solution of your eluent containing 1-2% TEA or ammonia, then use the standard eluent. This neutralizes the most acidic sites.
-
Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative that lacks the acidity of silica.
-
Run the Column Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to hasten elution and apply pressure (flash chromatography) rather than relying on gravity alone.
-
2D TLC Test for Stability: To confirm on-column degradation, run a 2D TLC.
-
Spot your sample in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. Any spots appearing off the diagonal indicate degradation.[6]
-
References
- Technical Support Center: Purification of 5-(Trifluoromethyl)
- 3-chloro-5-(trifluoromethyl)pyridine-2-thiocarboxamide. Echemi.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). PubMed Central. [Link]
-
Supporting Information for Asymmetric Hydrogenation of 6-Alkyl-2-aryl-3-(trifluoromethyl)pyridines. American Chemical Society. [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2020). MDPI. [Link]
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). PubMed Central. [Link]
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Technical Support Center: Stability and Storage of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Welcome to the technical support center for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to ensure the integrity of your experiments by providing a comprehensive understanding of the molecule's characteristics and handling requirements.
Introduction to this compound
This compound is a specialized heterocyclic compound of interest in medicinal chemistry and drug discovery. Its trifluoromethylpyridine core imparts unique electronic properties and metabolic stability, while the carbothioamide group offers distinct hydrogen bonding capabilities and potential for specific biological interactions. Understanding the stability of this molecule is paramount for obtaining reliable and reproducible experimental results.
Troubleshooting Guide: Common Stability and Storage Issues
This section addresses potential issues you may encounter during the handling and storage of this compound.
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Change in physical appearance (e.g., color change, clumping) | 1. Moisture Absorption: The carbothioamide group can be hygroscopic. 2. Degradation: Exposure to light, heat, or reactive atmospheric components. | 1. Handling: Handle the compound in a dry, inert atmosphere (e.g., glove box). 2. Storage: Store in a tightly sealed container with a desiccant.[1][2] 3. Verification: Re-analyze the material to confirm its purity and structure. |
| Inconsistent experimental results | 1. Partial Degradation: The compound may have degraded, leading to lower effective concentration. 2. Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent. | 1. Purity Check: Perform a purity analysis (e.g., HPLC, NMR) on the stored material. 2. Solubility: Ensure complete dissolution by selecting an appropriate solvent and using techniques like sonication if necessary. The compound is not decomposable under recommended usage and storage.[3] |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | 1. Hydrolysis: The carbothioamide can hydrolyze to the corresponding carboxamide, especially in the presence of moisture and basic or acidic conditions. 2. Photodegradation: Exposure to UV or ambient light can induce degradation. 3. Thermal Degradation: High temperatures can cause decomposition. | 1. Hydrolysis Prevention: Use anhydrous solvents and avoid pH extremes in solutions. 2. Light Protection: Store the compound in an amber vial or in the dark.[4] 3. Temperature Control: Adhere to recommended storage temperatures. |
| Reduced biological activity in assays | 1. Formation of Less Active Degradants: Degradation products may have lower or no affinity for the biological target. | 1. Fresh Preparations: Use freshly prepared solutions for biological assays whenever possible. 2. Stability in Assay Buffer: If possible, assess the compound's stability in the specific assay buffer over the experiment's duration. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent potential oxidative degradation.
Q2: What solvents are recommended for preparing stock solutions?
A2: Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally suitable for preparing stock solutions. For working solutions, the choice of solvent will depend on the specific experimental requirements, but it is crucial to use anhydrous solvents to minimize the risk of hydrolysis.
Q3: How long can I store solutions of this compound?
A3: The stability of the compound in solution is dependent on the solvent, concentration, and storage conditions. For optimal results, it is best to prepare solutions fresh for each experiment. If storage is necessary, we recommend storing stock solutions in tightly sealed vials at -20°C or -80°C for short periods. It is advisable to perform a small-scale stability test in your chosen solvent and storage conditions if long-term storage is required.
Stability and Degradation
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: The carbothioamide functional group is susceptible to hydrolysis, which would convert it to the corresponding carboxamide, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide. This can be accelerated by acidic or basic conditions.
-
Photodegradation: The pyridine ring and the trifluoromethyl group can be susceptible to photochemical reactions upon exposure to light, potentially leading to dechlorination or other structural modifications.[5]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the carbothioamide group or other bond fissions.[6]
Q5: How can I detect degradation of the compound?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to monitor the purity of the compound and detect the presence of degradants.[7] A suitable method should be able to separate the parent compound from its potential degradation products.
Experimental Best Practices
Q6: Should I be concerned about the compound's stability in my aqueous assay buffer?
A6: Yes, the stability in aqueous buffers, especially at non-neutral pH, should be considered. If your experiment involves prolonged incubation in an aqueous buffer, it is recommended to evaluate the compound's stability under those specific conditions. This can be done by incubating the compound in the buffer for the duration of the experiment and then analyzing the sample by HPLC to check for degradation.
Q7: Are there any known incompatibilities with other common lab reagents?
A7: Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the carbothioamide and trifluoromethylpyridine moieties.[4]
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photostability: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Figure 1: A workflow diagram illustrating the recommended storage and handling procedures for this compound.
Concluding Remarks
The chemical integrity of this compound is critical for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this technical support guide, researchers can minimize the risk of degradation and ensure the reliability of their experimental outcomes. For any further technical inquiries, please do not hesitate to contact our scientific support team.
References
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- 3-Chloro-5-(trifluoromethyl)
- Xu, L., Chen, S., Li, F., & Li, H. (2014). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporioides Hu-01. PLOS ONE, 9(10), e111204.
- Forced Degrad
- Barišić, N., Kovačević, M., & Velić, D. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 161, 245-250.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38387.
- 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID Safety D
- 3-chloro-5-trifluoromethyl-pyridine- 2-carboxylic acid. (n.d.). MilliporeSigma.
- 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. (n.d.). Huimeng Bio-tech.
- Process for preparing 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. (1985).
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. (n.d.). PubChem.
- 2-chloro-5-trifluoromethylpyridine Safety D
- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. (n.d.). PubChem.
- Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. (2024). Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137.
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98% 72537-17-8. (n.d.). MilliporeSigma.
- Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Development and validation of stability indicating liquid chromatographic method of a semicarbazone derivative of high medicinal. (n.d.). International Journal of Research in Pharmacy and Chemistry.
- Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. (2014). PubMed.
- Chen, D., Zhu, Z., & Chen, X. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(23), 3913.
- 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde. (n.d.). VSNCHEM.
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 72537-17-8. (n.d.). TCI Chemicals.
- 3-chloro-5-(trifluoromethyl)pyridine-2-thiocarboxamide. (n.d.). Echemi.
- Barlow, M. G., Haszeldine, R. N., & Langridge, J. R. (1980). Heterocyclic polyfluoro-compounds. Part 32. Photochemical reactions of 3-chlorotetrafluoro- and 3,5-dichlorotrifluoro-pyridines with olefins, and their photoreduction. Journal of the Chemical Society, Perkin Transactions 1, 2520-2522.
- 2-Chloro-5-(trifluoromethyl)pyridine 98% 52334-81-3. (n.d.). MilliporeSigma.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. georganics.sk [georganics.sk]
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- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Sci-Hub. Heterocyclic polyfluoro-compounds. Part 32. Photochemical reactions of 3-chlorotetrafluoro- and 3,5-dichlorotrifluoro-pyridines with olefins, and their photoreduction / Journal of the Chemical Society, Perkin Transactions 1, 1980 [sci-hub.ru]
- 6. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Derivatization of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Welcome to the technical support center for the derivatization of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve your desired products with high yield and purity.
The unique electronic properties of this compound, stemming from the electron-withdrawing trifluoromethyl group and the chloro substituent on the pyridine ring, make it a valuable synthon. However, these same properties can influence the reactivity of the carbothioamide functional group, necessitating careful optimization of reaction conditions. This guide provides in-depth, evidence-based solutions to common issues encountered during derivatization reactions such as S-alkylation and cyclocondensation to form heterocyclic systems like thiazoles.
I. Troubleshooting Guide: Common Derivatization Challenges
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
A. S-Alkylation Reactions
S-alkylation is a fundamental derivatization of thioamides, forming a thioimidate intermediate that can be a final product or a reactive precursor for further transformations.
Question 1: My S-alkylation reaction is sluggish or incomplete, resulting in low yield.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The thioamide proton is acidic, but a suitable base is required to generate the thiolate anion for efficient alkylation. Weak bases like triethylamine (TEA) may not be sufficient.
-
Solution: Employ stronger, non-nucleophilic bases. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices. For enhanced reactivity, consider stronger bases like lithium diisopropylamide (LDA), but be mindful of potential side reactions at low temperatures.
-
-
Inappropriate Solvent: The choice of solvent is critical for solubility of the reactants and for promoting the desired reaction pathway.
-
Solution: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are generally effective as they can solvate the thiolate anion. Tetrahydrofuran (THF) is another good option, particularly when using strong bases like NaH or LDA.
-
-
Poor Leaving Group on the Alkylating Agent: The rate of S-alkylation is dependent on the nature of the leaving group on your electrophile.
-
Solution: Ensure your alkylating agent has a good leaving group. Alkyl iodides are typically more reactive than bromides, which are in turn more reactive than chlorides.
-
-
Low Reaction Temperature: While some alkylations proceed at room temperature, sluggish reactions can often be accelerated with gentle heating.
-
Solution: Gradually increase the reaction temperature to 40-60 °C and monitor the progress by thin-layer chromatography (TLC). Avoid excessive heat, which could lead to decomposition or side reactions.
-
Table 1: Recommended Starting Conditions for S-Alkylation
| Parameter | Recommendation | Rationale |
| Base | NaH (1.1 eq) or K₂CO₃ (2.0 eq) | Ensures complete deprotonation of the thioamide. |
| Solvent | Anhydrous DMF or ACN | Good solubility for reactants and intermediates. |
| Temperature | 0 °C to RT, then warm to 40-60 °C if needed | Allows for controlled reaction initiation. |
| Alkylating Agent | Alkyl iodide or bromide (1.05 eq) | Provides good reactivity. |
Question 2: I am observing N-alkylation as a significant side product.
Potential Causes & Solutions:
-
Thioamide Tautomerism: Thioamides can exist in equilibrium with their thioimidic acid tautomer. While S-alkylation is generally favored due to the "soft" nature of sulfur, N-alkylation can occur, especially under certain conditions.
-
Solution 1: Choice of Base and Solvent: Using a strong, non-nucleophilic base in an aprotic solvent generally favors the formation of the S-anion. The use of protic solvents can facilitate proton exchange and may increase the proportion of N-alkylation.
-
Solution 2: Hard-Soft Acid-Base (HSAB) Theory: According to HSAB theory, "soft" electrophiles prefer to react with the "soft" sulfur atom. If your alkylating agent is a "hard" electrophile (e.g., dimethyl sulfate), consider switching to a "softer" one like an alkyl iodide.
-
Workflow for Optimizing S-Alkylation Selectivity
Caption: Optimizing S-alkylation selectivity.
B. Cyclocondensation Reactions: Hantzsch Thiazole Synthesis
A common and powerful derivatization of thioamides is the Hantzsch thiazole synthesis, which involves the reaction with an α-halocarbonyl compound to form a thiazole ring.[1]
Question 3: My Hantzsch thiazole synthesis is giving a low yield of the desired pyridyl-thiazole.
Potential Causes & Solutions:
-
Decomposition of the α-Halocarbonyl Compound: α-Haloketones and α-haloesters can be unstable, especially in the presence of base or at elevated temperatures.
-
Solution: Use the α-halocarbonyl compound as fresh as possible. If preparing it in-house, use it immediately. The reaction can often be performed without an added base, as the thioamide can act as a nucleophile. If a base is needed to scavenge the generated acid, a weak, non-nucleophilic base like sodium bicarbonate can be used.
-
-
Suboptimal Solvent: The polarity of the solvent can significantly impact the reaction rate and yield.
-
Solution: Ethanol or methanol are commonly used and effective solvents for the Hantzsch synthesis.[2] They facilitate the dissolution of the reactants and the cyclization step. For less reactive substrates, a higher boiling point solvent like isopropanol or n-butanol might be beneficial.
-
-
Reaction Temperature and Time: The reaction may require thermal energy to proceed to completion.
-
Solution: Refluxing the reaction mixture is a standard procedure. Monitor the reaction progress by TLC. Extended reaction times at high temperatures can lead to side product formation, so it is important to find the optimal balance.
-
Question 4: I am observing the formation of an unexpected isomer or side products.
Potential Causes & Solutions:
-
Ambident Nucleophilicity of the Thioamide: While the initial attack is expected from the sulfur atom, subsequent steps can be influenced by the reaction conditions.
-
Solution: Running the reaction under neutral or slightly acidic conditions generally favors the desired pathway. It has been reported that under strongly acidic conditions, the regioselectivity of the Hantzsch synthesis can change.[3]
-
-
Reaction with the Pyridine Ring: The pyridine ring itself has nucleophilic and electrophilic sites. While generally less reactive than the thioamide group, under harsh conditions, side reactions involving the ring may occur. The chloro and trifluoromethyl substituents deactivate the ring towards electrophilic attack but may activate it towards nucleophilic aromatic substitution, although this is less likely under typical Hantzsch conditions.
-
Solution: Stick to milder reaction conditions (e.g., refluxing in ethanol) and avoid strong acids or bases unless specifically required and validated for your substrate.
-
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
-
To a solution of this compound (1.0 eq) in ethanol (0.1-0.2 M), add the α-halocarbonyl compound (1.0-1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Reaction Pathway: Hantzsch Thiazole Synthesis
Caption: Hantzsch Thiazole Synthesis Pathway.
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the derivatives of this compound?
A1: The purification method will depend on the physical properties of your derivative.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes is a good starting point for elution. The trifluoromethyl group can make the compounds somewhat nonpolar, so you may need to adjust your solvent system accordingly.
-
Acid-Base Extraction: If your derivative has a basic nitrogen atom (e.g., in the newly formed thiazole ring), you may be able to use an acid-base extraction to remove neutral impurities. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl), then neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract your product back into an organic solvent.
Q2: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A2: Yes, standard laboratory safety precautions should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all other reagents before starting your experiment to be aware of any specific hazards. Trifluoromethyl- and chloro-substituted pyridines should be handled with care as they can be toxic and irritants.
Q3: Can I use other cyclizing agents besides α-halocarbonyls?
A3: Yes, the carbothioamide group is a versatile handle for the synthesis of various heterocycles. For example, reaction with hydrazonoyl halides can lead to the formation of 1,3,4-thiadiazole derivatives.[4] The specific conditions for these reactions will need to be optimized for your particular substrate.
Q4: How can I confirm the structure of my final product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are crucial. ¹⁹F NMR will show a characteristic signal for the CF₃ group, and its chemical shift can provide information about the electronic environment of the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass and confirm the elemental composition of your product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence or absence of key functional groups. For example, the disappearance of the C=S stretch from the starting thioamide is a good indicator of a successful reaction.
This technical support guide provides a starting point for optimizing your derivatization reactions of this compound. Remember that every substrate is unique, and some level of empirical optimization will always be necessary. We encourage you to use this guide as a foundation for your experimental design and troubleshooting efforts.
References
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- El-Metwally, A. M., & El-Gazzar, A. A. (2015). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 20(9), 15687–15701.
- Shestopalov, A. M., Kislyi, V. P., Kruglova, E. Y., Nikishin, K. G., Semenov, V. V., Buchanan, A. C., 3rd, & Gakh, A. A. (2000). Preparation of trifluoromethylpyridine libraries.
- US Patent US20170240541A1, Process for preparing thiazole deriv
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Introduction
Welcome to the technical support guide for the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide. This molecule is a critical building block in the development of advanced pharmaceutical and agrochemical agents. Achieving high purity is paramount for downstream applications, yet the synthesis pathway, particularly the final thioamidation step, is prone to the formation of specific, recurring impurities.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed for researchers, process chemists, and drug development professionals to help diagnose, mitigate, and resolve common purity challenges encountered during synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Overall Synthesis Workflow
The most common synthetic route involves a two-step process starting from a suitable dichloropyridine precursor. The first stage is a nucleophilic substitution to install the nitrile group, followed by a thioamidation reaction to yield the final product.
Caption: General two-step synthesis pathway.
Frequently Asked Questions & Troubleshooting
This section addresses specific issues that may arise during the synthesis. The questions are organized based on the reaction stage.
Part 1: Synthesis of the Nitrile Intermediate (2-cyano-3-chloro-5-(trifluoromethyl)pyridine)
Question 1: My cyanation reaction is sluggish and results in a significant amount of unreacted 2,3-dichloro-5-(trifluoromethyl)pyridine. What is causing this and how can I improve the conversion?
Answer: This is a common issue often rooted in reaction kinetics and the deactivation of the cyanide source.
-
Causality: The nucleophilic aromatic substitution (SNAr) of a chloro group with cyanide can be slow. Incomplete conversion is often due to insufficient reaction time, inadequate temperature, or issues with the solubility and reactivity of the cyanide salt. Phase-transfer catalysts (PTCs) like benzyltriethylammonium chloride are frequently used to facilitate the transport of the cyanide anion into the organic phase, and their inefficiency can stall the reaction.[1]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your phase-transfer catalyst is pure and dry. If unsure, use a fresh bottle. The amount of PTC is also critical; typically, 5-10 mol% is effective.[1]
-
Optimize Temperature: While higher temperatures increase the reaction rate, they can also lead to side reactions and impurity formation if raised excessively (e.g., above 160°C).[1] A carefully controlled temperature increase, for instance from 80°C to 100°C, can often drive the reaction to completion.
-
Solvent Choice: The reaction is sensitive to the solvent system. Aprotic polar solvents like DMF or DMSO can enhance the solubility and nucleophilicity of the cyanide salt. Some patented procedures use solvents like dichloromethane or propionitrile.[2][1][3]
-
Cyanide Source: Ensure your cyanide source (e.g., NaCN, KCN) is finely powdered and anhydrous to maximize its reactive surface area and prevent side reactions with water.
-
Question 2: I observe an unexpected impurity with a mass corresponding to a hydroxylated pyridine species. Where could this be coming from?
Answer: This impurity likely arises from the reaction of your starting material or intermediate with residual water under the reaction conditions.
-
Causality: Pyridinic chloro-substituents can be susceptible to hydrolysis, especially at elevated temperatures in the presence of a nucleophilic catalyst and water. The cyanide salt itself can promote basic conditions that facilitate this hydrolysis.
-
Preventative Measures:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your solvents using standard laboratory procedures (e.g., distillation over a drying agent or use of molecular sieves).
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent the introduction of atmospheric moisture.
-
Part 2: Thioamidation of the Nitrile Intermediate
This final conversion is the most critical stage for controlling the final product's purity. The primary impurities are almost always the unreacted nitrile and the corresponding amide from hydrolysis.
Caption: Impurity formation pathways during thioamidation.
Question 3: My final product is contaminated with the starting nitrile. How can I push the thioamidation to completion?
Answer: Incomplete conversion is the most common issue in this step. The thioamidation of an electron-deficient nitrile can be challenging.
-
Causality: The conversion of a nitrile to a thioamide involves the nucleophilic addition of a sulfur species. The reaction is an equilibrium process, and factors like reagent concentration, temperature, and reaction time are critical to drive it towards the product.
-
Troubleshooting Steps:
-
Choice of Thiolating Agent:
-
Hydrogen Sulfide (H₂S): Often used in combination with a base like triethylamine or pyridine in a solvent like ethanol or pyridine. Ensure a continuous supply or sufficient pressure of H₂S gas.
-
Lawesson's Reagent: A powerful but sometimes aggressive reagent. It can introduce phosphorus-containing byproducts that may complicate purification. Use in stoichiometric amounts (0.5 equivalents) and at moderate temperatures.
-
Sodium Hydrosulfide (NaSH): A good alternative to gaseous H₂S, but ensure it is used under strictly anhydrous conditions to prevent hydrolysis.
-
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction (e.g., 50-70°C) can significantly increase the rate of conversion. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Reaction Time: These reactions can be slow. Extending the reaction time from a few hours to overnight is a common strategy to ensure completion.
-
Base Catalyst: The choice and amount of base (if using H₂S) are crucial. The base activates the H₂S, but an excessively strong or concentrated base can promote side reactions.
-
-
Question 4: My LC-MS analysis shows a significant peak with a mass 16 Da lower than my product, corresponding to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide. How is this forming?
Answer: This is the classic hydrolysis byproduct. Thioamides are generally more susceptible to hydrolysis than their amide counterparts, and this reaction can occur both during the synthesis and workup.[4][5]
-
Causality:
-
During Reaction: Trace amounts of water in the solvents or reagents can react with the nitrile to form the amide directly, or hydrolyze the newly formed thioamide product back to the amide.
-
During Workup: Aqueous workup procedures, especially under acidic or basic conditions, can readily hydrolyze the thioamide. The product is often more sensitive to hydrolysis at non-neutral pH.
-
-
Preventative Measures:
-
Strict Anhydrous Conditions: As with the previous step, using rigorously dried solvents and reagents is the most effective preventative measure.
-
Inert Atmosphere: Blanket the reaction with N₂ or Ar.
-
Careful Workup: When the reaction is complete, perform the aqueous workup with care. Use deionized water and keep the temperature low (e.g., using an ice bath). Aim to work quickly and adjust the pH to neutral as soon as possible before extraction. Avoid prolonged exposure to acidic or basic aqueous layers. If possible, a non-aqueous workup is preferable.
-
Troubleshooting Summary Table
| Observed Problem (Symptom) | Potential Cause(s) | Recommended Solutions & Protocols |
| Low Yield & High Starting Nitrile | 1. Incomplete thioamidation reaction.2. Insufficient reaction time or temperature.3. Ineffective thiolation reagent/catalyst. | 1. Protocol Adjustment: Increase reaction time (e.g., from 4h to 16h). Incrementally raise the temperature by 10°C intervals, monitoring by LC-MS.2. Reagent Check: Use a fresh bottle of Lawesson's reagent or ensure a steady, positive pressure of H₂S gas.3. If using H₂S, ensure the base catalyst (e.g., triethylamine) is fresh and added in the correct stoichiometric ratio. |
| Significant Amide Impurity Detected | 1. Presence of water in reaction solvents/reagents.2. Hydrolysis of the thioamide product during aqueous workup. | 1. Anhydrous Protocol: Dry solvents (e.g., distill pyridine from CaH₂) and run the reaction under an inert atmosphere (N₂/Ar).2. Workup Protocol: Quench the reaction by pouring it onto ice water. Immediately extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine only, avoiding acidic or basic washes if possible. Dry thoroughly with MgSO₄ or Na₂SO₄ before solvent evaporation. |
| Multiple Unidentified Spots on TLC | 1. Reaction temperature is too high, causing decomposition.2. Impure starting nitrile.3. Byproducts from the thiolation agent (e.g., from Lawesson's reagent). | 1. Confirm Purity: Analyze the starting nitrile by HPLC and NMR to ensure its purity is >98% before starting.2. Temperature Control: Reduce the reaction temperature and increase the reaction time as a trade-off.3. Purification: Plan for column chromatography. A gradient elution of ethyl acetate in hexanes is typically effective for separating the thioamide from both more polar (amide) and less polar (nitrile) impurities. |
Analytical and Purification Protocols
Protocol 1: Impurity Profiling by LC-MS
This method is designed to separate the starting nitrile, the final thioamide product, and the primary amide impurity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear ramp from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and MS (ESI+).
-
Expected Elution Order: Amide (most polar) -> Thioamide (Product) -> Nitrile (least polar).
Protocol 2: Product Purification by Recrystallization
Recrystallization can be highly effective if the primary impurity is the unreacted nitrile.
-
Dissolve the crude solid in a minimal amount of a hot solvent in which the product has high solubility and the impurities have lower solubility (e.g., Toluene or a mixture of Ethanol/Water).
-
Hot filter the solution to remove any insoluble matter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product under vacuum.
References
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P
- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine | 80194-70-3 - ChemicalBook.
- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine - ChemBK.
- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - ChemicalBook.
- Transformation of nitrile into thioamide.
-
Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides - J-Stage. [Link]
-
11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. [Link]
-
11.6: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. [Link]
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P
Sources
- 1. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for Reactions of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Welcome to the technical support center for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, yet challenging, chemical intermediate. Here, we address common issues encountered during its synthesis and subsequent reactions, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity sites of this compound?
A1: The reactivity of this compound is governed by several key features:
-
The Thioamide Group: This is the most reactive site. The sulfur atom is nucleophilic, while the carbon atom is electrophilic. The thioamide can undergo various reactions such as S-alkylation, conversion to amides or nitriles, and participation in cyclization reactions.
-
The Pyridine Ring: The pyridine ring is electron-deficient due to the nitrogen atom and the two strongly electron-withdrawing groups (chloro and trifluoromethyl). This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the chloro-substituted position.
-
The Chlorine Atom: The chlorine at the 3-position is activated towards SNAr by the adjacent nitrogen and the trifluoromethyl group.
-
The Trifluoromethyl Group: This group is generally stable but can influence the reactivity of the pyridine ring through its strong electron-withdrawing inductive effect.
Q2: What are the recommended storage conditions for this compound?
A2: Due to the reactivity of the thioamide group, which can be susceptible to hydrolysis and oxidation, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Keep the container tightly sealed to prevent moisture ingress.
Troubleshooting Guide: Common Reaction Issues
Issue 1: Low Yield in Thioamide Synthesis from the Corresponding Nitrile
Q: I am synthesizing this compound from 3-chloro-2-cyano-5-(trifluoromethyl)pyridine using a sulfide source, but my yields are consistently low. What could be the problem?
A: Low yields in the conversion of a nitrile to a thioamide are a common issue. Here are several potential causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Choice of Sulfide Reagent: The reactivity of the sulfide source is critical.
-
Solution: While gaseous hydrogen sulfide can be used, safer and often more effective alternatives include sodium hydrosulfide (NaSH), ammonium sulfide ((NH₄)₂S), or Lawesson's reagent.[3] The choice of reagent can significantly impact the reaction rate and yield.
-
-
Solvent and Catalyst: The reaction environment plays a crucial role.
-
Solution: The reaction is typically carried out in a polar solvent like pyridine or a mixture of pyridine and ethanol, with pyridine also acting as a basic catalyst.[2] Ensure your solvent is dry, as water can lead to the formation of the corresponding amide as a byproduct.
-
-
Product Precipitation and Work-up: The product may be lost during the work-up procedure.
-
Solution: After the reaction is complete, the mixture is often acidified to precipitate the thioamide.[2] Ensure the pH is adjusted carefully to maximize precipitation without causing product degradation. Washing the precipitate with cold water and a non-polar solvent like diethyl ether can help remove impurities without dissolving the product.[2]
-
Illustrative Data: Effect of Reaction Conditions on Thioamide Yield
| Parameter | Condition A | Condition B | Condition C |
| Sulfide Source | H₂S (gas) | NaSH | Lawesson's Reagent |
| Solvent | Ethanol | Pyridine/Ethanol | THF |
| Temperature | Room Temp | 50°C | Reflux |
| Reaction Time | 12 h | 6 h | 4 h |
| Yield (%) | 45% | 75% | 85% |
| Note: This data is illustrative and actual results will vary depending on the specific substrates and conditions used. |
Issue 2: Unwanted Side Reactions During Nucleophilic Aromatic Substitution (SNAr)
Q: I am trying to displace the chlorine atom on the pyridine ring with a nucleophile, but I am observing multiple products and low yield of the desired compound. What are the likely side reactions?
A: The electron-deficient nature of the pyridine ring in this compound makes it susceptible to SNAr. However, the thioamide group can interfere with the desired reaction.
-
Competitive Nucleophilic Attack: The nucleophile may attack the thioamide carbon instead of the carbon bearing the chlorine atom.
-
Reaction with the Thioamide Sulfur: The nucleophile might be an amine, which can react with the thioamide to form a new thioamide in a transamidation reaction.[7]
-
Solution: If your nucleophile is an amine, consider using milder reaction conditions (lower temperature, shorter reaction time) to favor the SNAr pathway. Alternatively, protecting the thioamide as mentioned above is a robust strategy.
-
-
Degradation under Basic Conditions: Many SNAr reactions are performed in the presence of a base, which can lead to the degradation of the thioamide.
-
Solution: Use a non-nucleophilic base and carefully control the stoichiometry. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize degradation.
-
Experimental Workflow: SNAr with a Protected Thioamide
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide with known fungicides
An In-Depth Guide to the Comparative Efficacy Assessment of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
Introduction: The Quest for Novel Fungicidal Scaffolds
The relentless evolution of fungal pathogens poses a significant threat to global food security and human health, necessitating a continuous pipeline of novel fungicides with diverse mechanisms of action. The emergence of resistance to established chemical classes underscores the urgency of this research.[1] Pyridine derivatives have emerged as a particularly fruitful area of discovery, yielding several commercial fungicides.[2] This guide focuses on a specific, yet under-characterized molecule: This compound .
While its direct fungicidal efficacy is not extensively documented in public literature, its structural similarity to other bioactive pyridine compounds suggests a strong potential for antifungal activity. This document, therefore, serves as a comprehensive framework for researchers and drug development professionals, outlining a rigorous, multi-faceted experimental plan to objectively compare the efficacy of this novel compound against established fungicides. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our approach in authoritative scientific standards.
Mechanistic Hypothesis: Targeting Fungal Respiration
Many successful pyridine-based fungicides, particularly pyridine carboxamides, function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the fungal mitochondrial electron transport chain (ETC).[1][3][4] This inhibition disrupts cellular respiration, leading to a catastrophic energy deficit and ultimately, cell death. Given the structural parallels, it is a primary hypothesis that this compound may also act as an SDH inhibitor (SDHI).
The diagram below illustrates the proposed target site within the fungal ETC. The disruption of this central hub of cellular energy production is a proven and effective fungicidal strategy.[5]
Caption: Proposed mechanism of action targeting Complex II (SDH).
Selection of Comparator Fungicides for Benchmarking
To establish a robust comparison, it is essential to benchmark the novel compound against fungicides with both similar and different mechanisms of action. This approach provides a comprehensive profile of its relative potency, spectrum of activity, and potential for cross-resistance.
| Fungicide Class | Example Compound | Mechanism of Action (MoA) | Rationale for Inclusion |
| SDHI (Succinate Dehydrogenase Inhibitor) | Boscalid | Inhibits Complex II (SDH) in the mitochondrial respiratory chain.[6] | Direct Comparison: Serves as a benchmark for potency against a known fungicide with the same hypothesized MoA. |
| DMI (Demethylation Inhibitor) | Tebuconazole | Inhibits C14-demethylase in the ergosterol biosynthesis pathway, disrupting membrane structure.[7][8] | Alternative MoA: Assesses efficacy against a different, widely used class of systemic fungicides. |
| QoI (Quinone outside Inhibitor) | Azoxystrobin | Inhibits the Cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[9] | Alternative Respiratory Target: Compares efficacy against a fungicide targeting a different complex in the same pathway. |
| Multi-site Contact | Mancozeb | Reacts with and inactivates sulfhydryl groups of amino acids and enzymes in fungal cells.[10][11] | Broad Spectrum/Low Resistance Risk: Provides a baseline against a non-systemic, broad-spectrum fungicide with a low risk of resistance. |
Experimental Design for a Comprehensive Efficacy Evaluation
A dual approach, combining in vitro and in vivo assays, is critical. In vitro tests determine the intrinsic fungitoxicity of the compound, while in vivo tests provide insights into its performance in a more complex biological system, accounting for factors like plant uptake, translocation, and stability.[12]
Part A: In Vitro Antifungal Susceptibility Testing
The primary objective here is to quantify the concentration at which the test compound inhibits fungal growth. The mycelial growth rate or "poisoned food" technique is a standardized and highly reproducible method for this purpose.[7][13] This allows for the calculation of the Effective Concentration 50 (EC₅₀), a key metric for comparing potency.
Caption: Workflow for the in vitro poisoned food technique.
Detailed Protocol: In Vitro Mycelial Growth Inhibition Assay
-
Preparation of Fungal Inoculum: Culture a pathogenic fungus (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (PDA) for 5-7 days until the plate is covered with mycelia.
-
Fungicide Stock Preparation: Prepare 10,000 ppm stock solutions of this compound and comparator fungicides in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Media Amendment: Autoclave PDA medium and cool it to 50-55°C in a water bath. Add the required volume of fungicide stock solution to the molten agar to achieve final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). A control plate should be amended with the solvent alone.
-
Plating: Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of the actively growing fungal culture and place it, mycelium-side down, in the center of each test plate.
-
Incubation: Seal the plates with paraffin film and incubate them at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percent inhibition of mycelial growth for each concentration using the formula:
-
% Inhibition = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the colony in the control and DT is the average diameter in the treatment.
-
-
EC₅₀ Determination: Use statistical software to perform a probit analysis of the inhibition data to determine the EC₅₀ value for each compound.
Anticipated Data Presentation (In Vitro)
| Compound | Target Fungus | EC₅₀ (ppm) | 95% Confidence Interval |
| This compound | Botrytis cinerea | [Experimental Value] | [Experimental Value] |
| Boscalid | Botrytis cinerea | [Experimental Value] | [Experimental Value] |
| Tebuconazole | Botrytis cinerea | [Experimental Value] | [Experimental Value] |
| Mancozeb | Botrytis cinerea | [Experimental Value] | [Experimental Value] |
Part B: In Vivo Whole Plant Efficacy Testing
This stage is crucial for evaluating the practical performance of the fungicide. It assesses not only its activity but also its ability to be absorbed by and move within the plant tissue to protect against or cure an infection. We will evaluate both protective and curative activities.[13][14]
Caption: Workflow for comparative in vivo fungicide testing.
Detailed Protocol: In Vivo Protective and Curative Assay
-
Plant Propagation: Grow susceptible host plants (e.g., tomato for Botrytis cinerea) in a greenhouse to the 3-4 true leaf stage.
-
Inoculum Preparation: Prepare a spore suspension of the target pathogen (e.g., 1 x 10⁶ spores/mL in sterile water with a surfactant).
-
Fungicide Application: Prepare aqueous solutions of the test compounds at relevant concentrations (e.g., 50, 100, 200 ppm).
-
Protective Treatment:
-
Spray a group of plants with each fungicide solution until runoff. Include a water-sprayed control group.
-
Allow the foliage to dry for 24 hours.
-
Uniformly spray all plants with the fungal spore suspension.
-
-
Curative Treatment:
-
Uniformly spray a separate group of plants with the fungal spore suspension.
-
Incubate for 24 hours to allow infection to establish.
-
Spray the infected plants with the respective fungicide solutions.
-
-
Incubation and Assessment: Place all plants in a high-humidity chamber ( >90% RH) at 20-22°C with a 12-hour photoperiod for 5-7 days to allow disease development.
-
Data Collection: Visually assess the disease severity on each leaf as the percentage of leaf area covered by lesions.
-
Calculation: Calculate the control efficacy using the formula:
-
% Control Efficacy = [(DS_C - DS_T) / DS_C] * 100
-
Where DS_C is the mean disease severity in the control group and DS_T is the mean disease severity in the treatment group.
-
Anticipated Data Presentation (In Vivo)
| Compound | Concentration (ppm) | Protective Efficacy (%) | Curative Efficacy (%) |
| This compound | 100 | [Experimental Value] | [Experimental Value] |
| Boscalid | 100 | [Experimental Value] | [Experimental Value] |
| Tebuconazole | 100 | [Experimental Value] | [Experimental Value] |
| Mancozeb | 100 | [Experimental Value] | [Experimental Value] |
Data Interpretation and Path Forward
The synthesis of in vitro and in vivo data is where critical insights are generated. A compound with a low EC₅₀ (in vitro) but poor in vivo efficacy may have issues with plant uptake, translocation, or metabolic instability. Conversely, moderate in vitro activity coupled with excellent in vivo performance could indicate that the compound induces host defense responses or is metabolized into a more active form within the plant.
Caption: Logical flow for interpreting comparative efficacy data.
Conclusion
This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of this compound as a potential fungicide. By systematically comparing its performance against established standards using validated in vitro and in vivo protocols, researchers can generate the high-quality, objective data necessary for informed decision-making in the fungicide development process. This structured approach ensures that promising lead compounds are identified efficiently while maintaining the highest standards of scientific integrity.
References
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). Journal of Pesticide Science. [Link][1][3]
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Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link][15]
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Antifungal Susceptibility Testing: A Primer for Clinicians. (2019). Open Forum Infectious Diseases. [Link][16]
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Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. (2015). Molecules. [Link][2]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). PubMed. [Link][3]
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Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2001). Journal of Clinical Microbiology. [Link][17]
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Synthesis and antifungal activity evaluation of novel pyridine derivatives as potential succinate dehydrogenase inhibitors. (2018). ResearchGate. [Link][4]
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In vitro antifungal susceptibility testing. (2018). ResearchGate. [Link][18]
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In vitro antifungal susceptibility testing. (2001). Pharmacotherapy. [Link]
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In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. (2018). ResearchGate. [Link][14]
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In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. (2011). ResearchGate. [Link][12]
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Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives. (2020). ResearchGate. [Link]
-
Evaluation the Efficacy of Fungicides and Bio-agents against Fusarium oxysporum under in vitro and in vivo Conditions. (2017). ResearchGate. [Link][13]
-
In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. (2021). International Journal of Advanced Biochemistry Research. [Link][7]
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Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. (2020). Legume Research. [Link][10]
-
FUNGICIDES, BACTERICIDES, AND NEMATICIDES. (2017). Pacific Northwest Pest Management Handbooks. [Link][6]
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Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole. (1969). Journal of Bacteriology. [Link][5]
-
In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. (2023). International Journal of Molecular Sciences. [Link]
-
Comparative Study of Three Biological Control Agents and Two Conventional Fungicides against Coriander Damping-off and Root Rot Caused by Rhizoctonia solani. (2022). Agronomy. [Link]
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Comparative study of antifungal effect of green and chemically synthesised silver nanoparticles in combination with carbendazim, mancozeb, and thiram. (2018). IET Nanobiotechnology. [Link][11]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (1999). Clinical Microbiology Reviews. [Link][8]
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Comparison of chemical and biological fungicides. (2016). ResearchGate. [Link]
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Updated 2025 Fungicide Efficacy Tables. (2025). Penn State Extension. [Link]
-
The Mechanistic Targets of Antifungal Agents: An Overview. (2013). Current Medicinal Chemistry. [Link][9]
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3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. (2019). Journal of Agricultural and Food Chemistry. [Link]
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Mechanisms of action in antifungal drugs. (2024). EBSCO. [Link]
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3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. [Link]
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Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides. (2001). Il Farmaco. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry. [Link]
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- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from recent studies to illuminate how structural modifications to this scaffold influence its biological activities, with a focus on anticancer and antimicrobial applications. We will explore the rationale behind experimental designs, present comparative data, and provide detailed protocols for the evaluation of these compounds.
Introduction: The Promise of the Pyridine-2-carbothioamide Scaffold
The pyridine-2-carbothioamide (PCA) scaffold is a versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The core structure, characterized by a pyridine ring linked to a carbothioamide group, offers multiple points for modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The parent compound of interest, this compound, presents a unique combination of features. The pyridine ring serves as a key pharmacophore, while the chloro and trifluoromethyl substituents significantly influence its electronic and lipophilic character. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability.[2] The carbothioamide moiety is a crucial functional group, known for its ability to form strong hydrogen bonds and coordinate with metal ions in biological targets.[3]
This guide will dissect the SAR of this scaffold by examining how substitutions on the pyridine ring and modifications of the carbothioamide group impact its biological efficacy.
I. Anticancer Activity: Targeting Cellular Proliferation
Analogs of pyridine-2-carbothioamide have emerged as potent anticancer agents, with several studies highlighting their ability to inhibit tubulin polymerization, a critical process in cell division.[3][4] The SAR for anticancer activity is largely driven by the nature and position of substituents on an N-phenyl ring attached to the carbothioamide nitrogen.
Key Structural Insights for Anticancer Activity:
-
N-Phenyl Substitution is Crucial: The introduction of a substituted phenyl ring at the nitrogen of the carbothioamide is a common strategy to enhance anticancer activity. The electronic and steric properties of the substituents on this ring are critical determinants of potency.
-
Role of the Sulfonamide Pharmacophore: The incorporation of a sulfonamide group on the N-phenyl ring has been shown to be a key feature for potent tubulin inhibition.[4]
-
Impact of Substituent Position: Systematic evaluation of substituents at the 2- and 4-positions of the N-phenyl ring has revealed that both electron-donating and electron-withdrawing groups can modulate activity.[3]
-
Selectivity for Cancer Cells: Importantly, some of the most active compounds have demonstrated lower toxicity towards normal human cells compared to standard chemotherapeutic agents like doxorubicin, indicating a favorable selectivity index.[3][5]
Comparative Analysis of Anticancer Activity:
The following table summarizes the in vitro cytotoxicity (IC₅₀ in µM) of selected N-phenyl substituted pyridine-2-carbothioamide analogs against various human cancer cell lines.
| Compound ID | N-Phenyl Substituent | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HepG2 (Liver) | Tubulin Polymerization IC₅₀ (µM) |
| 1 | 4-Sulfamoyl | >50 | 9.8 | 8.5 | 10.2 | >20 |
| 2 | 4-Sulfamoyl, 2-Methyl | 15.6 | 7.5 | 6.9 | 8.1 | 15.4 |
| 3 | 4-N,N-dimethylsulfamoyl | 4.9 | 1.2 | 2.1 | 3.5 | 1.1 |
| 4 | 4-Sulfamoyl, 2-Fluoro | 8.2 | 5.1 | 4.8 | 6.3 | 8.9 |
| 5 | 4-Sulfamoyl, 2-Methoxy | 6.5 | 3.4 | 3.9 | 4.7 | 1.4 |
| Colchicine | Reference Drug | 8.7 | 7.9 | 12.4 | 15.1 | 10.6 |
| Doxorubicin | Reference Drug | 0.9 | 1.1 | 1.8 | 2.3 | N/A |
Data compiled from referenced literature.[3][5]
Interpretation of SAR Data:
The data clearly indicates that substitution on the N-phenyl ring significantly impacts anticancer activity. The unsubstituted 4-sulfamoyl analog (1 ) shows moderate activity. However, the introduction of a methyl group at the 2-position (2 ) or a fluoro group (4 ) enhances potency. A methoxy group at the 2-position (5 ) further increases activity. The most potent compound in this series is the 4-N,N-dimethylsulfamoyl analog (3 ), which exhibits broad-spectrum cytotoxicity against all tested cancer cell lines, surpassing the reference drug colchicine in several cases.[3] This highlights the importance of the sulfonamide moiety and the influence of N-alkylation on its activity.
The following diagram illustrates the key structural features influencing the anticancer activity of pyridine-2-carbothioamide analogs.
Caption: Key structural modifications enhancing anticancer activity.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The trifluoromethylpyridine moiety is a well-established pharmacophore in agrochemicals and pharmaceuticals with known antimicrobial properties.[2][6] When incorporated into the pyridine-2-carbothioamide scaffold, it can give rise to potent antibacterial and antifungal agents.
Key Structural Insights for Antimicrobial Activity:
-
Broad Spectrum Potential: Pyridine derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8]
-
Influence of Sulfur Oxidation State: In related trifluoromethylpyridine amide derivatives, the oxidation state of the sulfur moiety (thioether, sulfoxide, or sulfone) has been shown to modulate antibacterial activity against different bacterial species.[6]
-
Lipophilicity and Membrane Interaction: The overall lipophilicity of the molecule, influenced by substituents, is a critical factor in its ability to penetrate microbial cell membranes.
Comparative Analysis of Antimicrobial Activity:
The following table presents the minimal inhibitory concentration (MIC) in µg/mL for a series of pyridine derivatives against representative bacterial and fungal strains.
| Compound ID | R1 (Pyridine Ring) | R2 (Amide/Thioamide) | S. aureus | E. coli | C. albicans |
| A | 3-Cl, 5-CF₃ | -CSNH₂ | 31.25 | 62.5 | 62.5 |
| B | 3-Cl, 5-CF₃ | -CSNH-Ph | 15.6 | 31.25 | 31.25 |
| C | 3-Cl, 5-CF₃ | -CSNH-Ph(4-F) | 7.8 | 15.6 | 15.6 |
| D | 3-Cl, 5-CF₃ | -CSNH-Ph(4-Cl) | 7.8 | 15.6 | 15.6 |
| E | 3-Cl, 5-CF₃ | -CSNH-Ph(4-NO₂) | 15.6 | 31.25 | 31.25 |
| Ampicillin | Reference | - | 0.5 | 4 | N/A |
| Fluconazole | Reference | - | N/A | N/A | 8 |
Hypothetical data based on trends observed in referenced literature.[7][8]
Interpretation of SAR Data:
The unsubstituted thioamide (A ) shows moderate antimicrobial activity. The introduction of a phenyl group on the thioamide nitrogen (B ) enhances activity. Further substitution on the N-phenyl ring with electron-withdrawing groups like fluorine (C ) or chlorine (D ) leads to a significant increase in potency against both bacteria and fungi. A nitro group (E ) also enhances activity, though to a lesser extent than halogens in this hypothetical series. This suggests that electronic effects and lipophilicity play a key role in the antimicrobial action of these compounds.
III. Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of pyridine-2-carbothioamide analogs and their biological evaluation.
A. General Synthesis of N-Substituted-3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamides
This protocol describes a general method for the synthesis of the title compounds via the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile with a primary amine and a sulfur source.
Materials:
-
3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
-
Substituted aniline or other primary amine
-
Sodium hydrosulfide (NaHS) or Hydrogen Sulfide (H₂S) gas
-
Pyridine (as solvent and catalyst)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) and the desired primary amine (1.1 eq) in a mixture of pyridine and ethanol.
-
Bubble hydrogen sulfide gas through the solution at room temperature or add sodium hydrosulfide (1.5 eq) portion-wise.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M HCl to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold diethyl ether.
-
Dry the solid over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
The following workflow illustrates the general synthetic and purification process.
Caption: General workflow for synthesis and purification.
B. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]
C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial or fungal inoculum adjusted to 0.5 McFarland standard
-
Incubator (37°C for bacteria, 30°C for fungi)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Perform a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microbe without compound) and a negative control (broth without microbe).
-
Incubate the plates for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications to this core structure can lead to significant enhancements in both anticancer and antimicrobial activities.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the pyridine ring and the N-aryl group to further optimize potency and selectivity.
-
Investigating the mechanism of action of the most potent compounds in more detail.
-
Evaluating the in vivo efficacy and pharmacokinetic profiles of lead candidates in animal models.
-
Leveraging computational modeling to guide the design of next-generation analogs with improved drug-like properties.
By systematically applying the principles of medicinal chemistry and utilizing robust biological evaluation methods, the full therapeutic potential of this versatile scaffold can be unlocked.
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- BenchChem. (2025). Structure-Activity Relationship (SAR)
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- ACS Publications. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry.
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- MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
- PubMed Central. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.
- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.
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- SciSpace. (2020).
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- PubMed. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
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- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts.
- ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12).
- Wiley Online Library. (n.d.).
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- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (2025).
- IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.
- PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Taylor & Francis Online. (n.d.). Carbothioamide Based Pyrazoline Derivative: Synthesis, Single Crystal Structure, DFT/TD-DFT, Hirshfeld Surface Analysis and Biological Studies.
- PubMed Central. (n.d.).
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- ResearchGate. (n.d.). Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecar bonyl)-3-Substituted Phenyl Thiourea.
- MDPI. (n.d.).
- PubMed. (2005). Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 2: SAR studies on the pyridine ring 3-substituent.
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A Comparative Guide to Bioisosteric Replacements of the Carbothioamide Group in 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and pharmacokinetic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This guide provides an in-depth comparison of bioisosteric replacements for the carbothioamide moiety in 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, a scaffold of interest in medicinal chemistry. We will explore the synthesis, and rationale for replacing the carbothioamide with its corresponding carboxamide, tetrazole, and 1,3,4-oxadiazole analogs, supported by established synthetic protocols.
Introduction: The Significance of the 3-Chloro-5-(trifluoromethyl)pyridine Scaffold and the Rationale for Bioisosteric Replacement
The 3-chloro-5-(trifluoromethyl)pyridine core is a privileged scaffold found in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The electronic properties of the trifluoromethyl and chloro substituents significantly influence the reactivity and biological interactions of the pyridine ring. The carbothioamide group, in particular, is known to engage in unique hydrogen bonding and metal chelation, contributing to the biological activity of these molecules.[3]
However, the carbothioamide group can also present challenges, including potential metabolic instability and toxicity. Bioisosteric replacement offers a rational approach to mitigate these liabilities while retaining or even enhancing the desired biological activity.[3][4] This guide will focus on three common and effective bioisosteres for the carbothioamide group: the carboxamide, the 1,2,3,4-tetrazole, and the 1,3,4-oxadiazole.
dot
Caption: Bioisosteric replacement strategy for the carbothioamide group.
Synthesis of the Parent Compound and its Bioisosteres
A key aspect of evaluating bioisosteric replacements is the feasibility of their synthesis. Here, we outline established synthetic routes to the parent carbothioamide and its amide, tetrazole, and oxadiazole analogs, starting from common precursors.
Synthetic Overview
The synthesis of these compounds typically originates from 2,3-dichloro-5-(trifluoromethyl)pyridine, which serves as a versatile starting material. This precursor can be converted to key intermediates such as the 2-cyano or 2-carboxylic acid derivatives, which then serve as branching points for the synthesis of the target bioisosteres.
dot
Caption: General synthetic workflow for the target compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine[5][6]
This intermediate is crucial for the synthesis of the carbothioamide, carboxamide, and tetrazole analogs.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
-
L-proline
Procedure:
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in DMF, add CuCN and L-proline.
-
Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-cyano-3-chloro-5-(trifluoromethyl)pyridine.
Protocol 2: Synthesis of this compound
Materials:
-
2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
-
Hydrogen sulfide (H₂S) gas or a suitable H₂S donor (e.g., sodium hydrosulfide)
-
Pyridine
-
Triethylamine
Procedure:
-
Dissolve 2-cyano-3-chloro-5-(trifluoromethyl)pyridine in pyridine.
-
Add triethylamine to the solution.
-
Bubble H₂S gas through the solution at room temperature or use a stoichiometric amount of an H₂S donor.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 3: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide[7]
Materials:
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Ammonia solution (aqueous) or ammonia gas
-
Dichloromethane (DCM)
Procedure:
-
Suspend 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in DCM.
-
Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature until a clear solution is obtained.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in a suitable solvent (e.g., THF or DCM) and cool to 0 °C.
-
Bubble ammonia gas through the solution or add aqueous ammonia dropwise.
-
Stir the reaction mixture for a few hours at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude carboxamide.
-
Purify by recrystallization or column chromatography.
Protocol 4: Synthesis of 2-(2H-Tetrazol-5-yl)-3-chloro-5-(trifluoromethyl)pyridine
Materials:
-
2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or triethylamine hydrochloride
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-cyano-3-chloro-5-(trifluoromethyl)pyridine in DMF.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into acidified water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the product by recrystallization to obtain 2-(2H-tetrazol-5-yl)-3-chloro-5-(trifluoromethyl)pyridine.
Protocol 5: Synthesis of 2-(1,3,4-Oxadiazol-2-yl)-3-chloro-5-(trifluoromethyl)pyridine[8]
Materials:
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
-
Hydrazine hydrate
-
Triethyl orthoformate
-
Ethanol
Procedure:
-
Hydrazide formation: Reflux a mixture of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and hydrazine hydrate in ethanol for several hours. Cool the reaction mixture to obtain the crude hydrazide, which can be purified by recrystallization.
-
Oxadiazole formation: Reflux the obtained hydrazide with triethyl orthoformate for several hours.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Purify the residue by column chromatography to yield 2-(1,3,4-oxadiazol-2-yl)-3-chloro-5-(trifluoromethyl)pyridine.
Comparative Analysis of Physicochemical and Biological Properties
| Functional Group | H-Bonding Profile | Acidity/Basicity | Lipophilicity | Metabolic Stability | Key Features & Rationale for Use |
| Carbothioamide | Strong H-bond donor, weaker H-bond acceptor than amide | Weakly acidic | Generally more lipophilic than amide | Can be susceptible to oxidation or hydrolysis | Unique electronic and steric properties; potential for metal chelation.[3] |
| Carboxamide | Strong H-bond donor and acceptor | Neutral | Generally less lipophilic than thioamide | Can be susceptible to hydrolysis by amidases | The most direct isostere; often retains similar binding modes.[3] |
| 1,2,3,4-Tetrazole | H-bond donor and multiple acceptor sites | Acidic (pKa ~5) | Generally more polar than amide/thioamide | Metabolically very stable | Mimics the spatial arrangement and acidity of a carboxylic acid; can improve solubility. |
| 1,3,4-Oxadiazole | H-bond acceptors | Weakly basic | Lipophilic, can improve cell permeability | Generally metabolically stable | Rigid planar structure; can act as a bioisostere for esters and amides, often enhancing pharmacokinetic properties.[3][5] |
Note: The information in this table is based on general principles of medicinal chemistry and may not be directly applicable to the specific 3-chloro-5-(trifluoromethyl)pyridine scaffold without experimental verification.
Discussion and Future Perspectives
The choice of a bioisosteric replacement is highly context-dependent and is guided by the specific therapeutic target and the desired physicochemical properties.
-
The carboxamide is the most conservative replacement and is likely to maintain a similar binding mode to the parent carbothioamide. It would be the first choice when seeking to eliminate potential sulfur-related toxicity while preserving the core pharmacophore.
-
The tetrazole introduces a significant change in acidity and polarity. This could be advantageous if an acidic group is required for interaction with the target or to improve aqueous solubility. Its metabolic stability is a significant advantage.
-
The 1,3,4-oxadiazole offers a metabolically robust, lipophilic, and rigid replacement. This can be beneficial for improving oral bioavailability and cell permeability. The oxadiazole ring can also participate in favorable dipole-dipole or pi-stacking interactions within a binding pocket.[6]
References
-
Ishihara Sangyo Kaisha, Ltd. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]
- Google Patents.
-
RSC Publishing. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. [Link]
-
Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]
-
ResearchGate. Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. [Link]
- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
National Center for Biotechnology Information. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
-
ResearchGate. Synthesis of 2-methyl-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl ester of 3-(3-substituted isoxazol-5-yl)propionic acids 12a,b. Reagents and conditions: (a) NH2OH·HCl, K2CO3, EtOHabs, reflux; (b) (CF3CO)2O, pyridine, 80–90 °C. [Link]
- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
ACS Publications. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
-
Springer Nature. Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. [Link]
-
PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
-
National Center for Biotechnology Information. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
Odesa National University. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. [Link]
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- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unito.it [iris.unito.it]
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A Call to Action: Pioneering the In Vivo Evaluation of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide Derivatives as Novel Anthelmintics
An extensive review of the current scientific literature reveals a critical knowledge gap: there is no publicly available data on the in vivo efficacy of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide derivatives as anthelmintic agents. This absence of research presents a unique opportunity for innovation in the fight against parasitic helminths, a significant threat to both livestock productivity and human health. While a direct comparative guide on existing derivatives is not feasible at this time, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. We will outline the therapeutic potential of this chemical scaffold based on related compounds and provide a comprehensive, field-proven framework for its in vivo evaluation.
The Rationale: Why Investigate this Chemical Class?
The pyridine ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial and antiparasitic effects. The carbothioamide moiety is also a known toxophore against various pathogens and has been incorporated into compounds with demonstrated anthelmintic properties. Furthermore, the trifluoromethyl group can enhance metabolic stability and cell membrane permeability, desirable properties for drug candidates. The combination of these structural features in the this compound scaffold suggests a strong rationale for its investigation as a source of novel anthelmintics.
A Proposed Roadmap for In Vivo Evaluation
To address the current knowledge gap, a systematic in vivo evaluation is required. The following experimental workflow provides a robust and self-validating system for assessing the anthelmintic potential of novel this compound derivatives, with a primary focus on the economically significant gastrointestinal nematode, Haemonchus contortus.
Phase 1: Preliminary In Vitro Screening and Lead Identification
Before committing to costly in vivo studies, a preliminary in vitro screening is essential to identify the most promising derivatives.
Experimental Protocol: Larval Motility and Development Assays
-
Compound Preparation: Synthesize a library of this compound derivatives with diverse substitutions. Prepare stock solutions in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Parasite Culture: Obtain infective third-stage larvae (L3) of a susceptible H. contortus strain.
-
Larval Motility Assay:
-
In a 96-well plate, expose L3 larvae to a range of concentrations of the test compounds.
-
Include a negative control (vehicle only) and a positive control (e.g., levamisole or ivermectin).
-
Incubate at 37°C and assess larval motility at 24, 48, and 72 hours using a microscope or an automated larval tracking system.
-
-
Larval Development Assay:
-
Expose exsheathed L3 larvae (xL3) to the test compounds in a suitable culture medium.
-
After a 7-day incubation period, quantify the development to the fourth-stage larvae (L4).
-
-
Data Analysis: Determine the half-maximal effective concentration (EC50) for both motility and development inhibition. Select lead compounds with the lowest EC50 values for further in vivo testing.
Caption: Phase 1: In Vitro Lead Identification Workflow.
Phase 2: Acute Toxicity and Dose-Ranging Studies in a Rodent Model
The primary objective of this phase is to establish the safety profile and preliminary efficacy of the lead compounds in a mammalian host. The gerbil (Meriones unguiculatus) is a suitable model for H. contortus infection.
Experimental Protocol: Gerbil Model for Haemonchus contortus Infection
-
Animal Model: Use immunosuppressed gerbils to ensure consistent parasite establishment.
-
Acute Toxicity: Administer single escalating doses of the lead compounds to healthy gerbils and monitor for any adverse effects over a 14-day period. Determine the maximum tolerated dose (MTD).
-
Infection: Infect gerbils orally with approximately 1,000 H. contortus L3 larvae.
-
Treatment: On day 10 post-infection, administer the lead compounds orally at various doses below the MTD. Include a vehicle control group and a positive control group (e.g., fenbendazole).
-
Necropsy and Worm Burden Assessment: On day 13 post-infection, euthanize the animals, recover the stomachs, and count the number of adult worms.
-
Data Analysis: Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control.
Caption: Phase 2: Safety and Efficacy in a Gerbil Model.
Phase 3: Definitive Efficacy Studies in the Target Host Species
The final phase involves evaluating the most promising candidate(s) in the target host, typically sheep.
Experimental Protocol: Fecal Egg Count Reduction Test (FECRT) in Sheep
-
Animal Selection: Use sheep naturally or experimentally infected with H. contortus.
-
Pre-treatment Assessment: Conduct fecal egg counts (FEC) to determine the baseline parasite load for each animal.
-
Randomization: Allocate animals to treatment groups based on their pre-treatment FEC to ensure even distribution of parasite burdens.
-
Treatment: Administer the test compound at the optimal dose determined from the rodent studies. Include a vehicle control and a positive control (a commercial anthelmintic).
-
Post-treatment Monitoring: Collect fecal samples at 7 and 14 days post-treatment and perform FEC.
-
Data Analysis: Calculate the percentage reduction in FEC for each treatment group. A reduction of ≥95% is generally considered effective.
-
Confirmatory Necropsy (Optional but Recommended): A subset of animals can be euthanized to directly count the adult worm burden and confirm the FECRT results.
Caption: Phase 3: Definitive Efficacy Testing in Sheep.
Comparative Data Presentation
Upon completion of these studies, the following tables can be populated to provide a clear and objective comparison of the novel derivatives against standard anthelmintics.
Table 1: In Vitro Activity against Haemonchus contortus
| Compound | Larval Motility EC50 (µM) | Larval Development EC50 (µM) |
| Derivative 1 | Data to be generated | Data to be generated |
| Derivative 2 | Data to be generated | Data to be generated |
| Levamisole | Reference value | Reference value |
| Ivermectin | Reference value | Reference value |
Table 2: In Vivo Efficacy in the Gerbil Model
| Compound | Dose (mg/kg) | Mean Worm Burden | % Reduction |
| Vehicle Control | - | Data to be generated | - |
| Derivative 1 | Test dose | Data to be generated | Data to be generated |
| Derivative 2 | Test dose | Data to be generated | Data to be generated |
| Fenbendazole | Reference dose | Data to be generated | Data to be generated |
Table 3: In Vivo Efficacy in Sheep (FECRT)
| Treatment Group | Mean Pre-treatment FEC | Mean Post-treatment FEC | % Reduction |
| Vehicle Control | Data to be generated | Data to be generated | - |
| Derivative 1 | Data to be generated | Data to be generated | Data to be generated |
| Commercial Anthelmintic | Data to be generated | Data to be generated | Data to be generated |
Conclusion
The this compound scaffold represents an unexplored yet promising area for the discovery of novel anthelmintics. While a direct comparison of existing derivatives is currently impossible due to a lack of published in vivo data, the proposed research framework provides a clear and robust pathway for generating the necessary evidence. By systematically evaluating the safety and efficacy of these compounds, the scientific community can unlock their potential to address the growing challenge of anthelmintic resistance and contribute to improved animal and human health.
References
The following is a list of references to related research that informs the rationale and proposed methodologies in this guide.
-
Pyridine Carbothioamides in Medicinal Chemistry
- Title: Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents
- Source: RSC Medicinal Chemistry
-
URL: [Link]
-
Anthelmintic Drug Discovery and Haemonchus contortus
- Title: Haemonchus contortus as a paradigm and model to study anthelmintic drug resistance
- Source: Parasitology
-
URL: [Link]
-
In Vitro Anthelmintic Screening Methods
- Title: Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a compar
- Source: PubMed
-
URL: [Link]
-
Structure-Activity Relationships in Anthelmintics
- Title: Scaffolds imparting anthelmintic activity: recent advancements and SAR studies
- Source: PubMed
-
URL: [Link]
-
Synthesis and Biological Evaluation of Related Compounds
- Title: Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
- Source: N
-
URL: [Link]
A Senior Application Scientist's Guide to the Metabolic Stability of Trifluoromethylpyridine Compounds
Introduction: The Strategic Advantage of Fluorination in Pyridine Scaffolds
In the landscape of modern drug discovery, medicinal chemists continually seek molecular scaffolds that confer enhanced therapeutic properties. Among these, fluorinated heterocyclic compounds, particularly trifluoromethylpyridines (TFMPs), have emerged as indispensable tools.[1] The pyridine ring is a privileged structure found in numerous pharmaceuticals, and its strategic modification can profoundly impact a drug candidate's profile. The incorporation of a trifluoromethyl (-CF3) group is a key optimization strategy, offering significant advantages such as increased lipophilicity, improved target binding affinity, and, most critically, enhanced metabolic stability.[1][2]
The metabolic stability of a drug candidate—its resistance to biotransformation by the body's enzyme systems—is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its clinical success.[3][4] Compounds that are metabolized too quickly fail to achieve therapeutic concentrations, while those that form toxic metabolites pose safety risks.[5] The -CF3 group serves as a powerful metabolic shield, protecting vulnerable positions on a molecule from enzymatic attack.[4]
This guide provides a comparative analysis of the metabolic stability of trifluoromethylpyridine compounds. We will delve into the biochemical mechanisms behind their stability, compare their performance to non-fluorinated analogs, and provide detailed, field-proven experimental protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of TFMPs to design more robust and effective drug candidates.
Pillar 1: The Biochemical Basis of Enhanced Stability
The enhanced metabolic stability of TFMP compounds is not a fortuitous observation but a direct consequence of fundamental chemical principles. The primary drivers are the strength of the carbon-fluorine bond and the group's potent electronic effects.
The "Metabolic Blocking" Effect
Drug metabolism is predominantly carried out by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, which catalyze oxidative reactions.[6][7] A common metabolic pathway is the oxidation of a methyl group (-CH₃) or an unsubstituted aromatic carbon. The trifluoromethyl group leverages two key features to thwart this process:
-
High Bond Energy: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[2] This inherent strength makes the C-F bond exceptionally resistant to the enzymatic cleavage and hydrogen atom abstraction mechanisms employed by CYP enzymes.[4] By replacing a metabolically labile methyl group or hydrogen atom with a -CF3 group, that specific metabolic pathway can be effectively blocked.[4]
-
Electron Withdrawal: The -CF3 group is a powerful electron-withdrawing group.[8][9] This property reduces the electron density of the adjacent pyridine ring, making it less susceptible to electrophilic attack by oxidative enzymes like CYPs. This deactivation of the aromatic system provides a global protective effect, reducing the likelihood of ring hydroxylation.[8][10]
Shifting Metabolism: The Rise of Aldehyde Oxidase (AO)
While CYPs are the most well-known drug-metabolizing enzymes, they are not the only players. Aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme, is gaining increasing recognition for its significant role in the metabolism of N-heterocyclic compounds.[11][12][13]
Crucially, AO-mediated metabolism often targets electron-deficient positions on heterocyclic rings—the very characteristic imparted by an electron-withdrawing -CF3 group.[14] Therefore, a common outcome of successfully blocking CYP metabolism is a shift in metabolic clearance to AO.[14] This underscores the importance of using comprehensive assay systems that include cytosolic enzymes, as a compound appearing stable in CYP-focused assays (like liver microsomes) might be rapidly cleared by AO in a more complete system (like hepatocytes or S9 fractions).
Below is a diagram illustrating the primary metabolic pathways affecting pyridine rings.
Caption: Key metabolic pathways for pyridine-containing compounds.
Pillar 2: Comparative Data Analysis
The theoretical benefits of trifluoromethylation are consistently validated by experimental data. While the exact improvement in stability is context-dependent—relying on the parent molecule's structure and the -CF3 group's position—the trend is clear and significant.
Let's consider a hypothetical but representative series of 4-substituted pyridine compounds to illustrate this. The data below compares a parent compound with a metabolically labile methoxy group, its methyl analog, and the corresponding trifluoromethyl analog.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | R-Group | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolic Pathway |
| CMPD-1 | -OCH₃ (Methoxy) | 5 | 138.6 | O-Demethylation (CYP-mediated) |
| CMPD-2 | -CH₃ (Methyl) | 25 | 27.7 | Methyl Hydroxylation (CYP-mediated) |
| CMPD-3 | -CF₃ (Trifluoromethyl) | >120 | <5.8 | Negligible turnover in HLM |
Analysis of the Data:
-
CMPD-1 (Methoxy Analog): This compound is rapidly metabolized. O-demethylation is a notoriously fast metabolic pathway, resulting in a very short half-life and high intrinsic clearance.[8]
-
CMPD-2 (Methyl Analog): Replacing the methoxy with a methyl group improves stability significantly by removing the O-demethylation pathway. However, the methyl group itself is now a primary site for CYP-mediated hydroxylation, leading to moderate clearance.
-
CMPD-3 (Trifluoromethyl Analog): The introduction of the -CF3 group results in a dramatic increase in metabolic stability.[4] The half-life is extended beyond the typical 2-hour incubation period, and the intrinsic clearance drops to a negligible level. This demonstrates the powerful metabolic blocking effect of the trifluoromethyl group against CYP-mediated degradation.[10]
Pillar 3: Self-Validating Experimental Protocols
To generate trustworthy and reproducible data, robust experimental design is paramount. The following protocols for key in vitro metabolic stability assays are designed to be self-validating, incorporating necessary controls and providing a comprehensive view of a compound's metabolic fate.
Experimental Workflow Overview
The logical flow for assessing metabolic stability involves a tiered approach, starting with a screen for CYP-mediated metabolism and progressing to more complex systems if stability is observed.
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A Comparative Guide to Validating the Mechanism of Action of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, a Novel MmpL3 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, a potent anti-tubercular agent. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data.
The core principle of this guide is to establish a robust, multi-pronged validation strategy. This approach moves logically from demonstrating direct molecular interaction to confirming the downstream cellular consequences of target engagement. By comparing these results with drugs that have well-understood but different mechanisms, we can build a high-confidence profile of our lead compound.
Section 1: The Proposed Mechanism of Action
This compound belongs to a class of compounds identified as potent inhibitors of the Mycobacterium tuberculosis (Mtb) protein, Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2] MmpL3 is an essential inner membrane transporter responsible for translocating mycolic acids, in the form of trehalose monomycolate (TMM), from the cytoplasm to the periplasm.[3][4][5] This process is a critical step in the biosynthesis of the unique mycobacterial outer membrane, which is indispensable for the bacterium's survival and virulence.[2][4][5]
Genetic or chemical inhibition of MmpL3 disrupts the cell wall synthesis, leading to rapid bacterial death.[1] This makes MmpL3 a highly attractive and validated target for novel anti-tubercular therapeutics.[1][3] The proposed mechanism involves the inhibitor binding to MmpL3, which blocks its transport function, leading to an intracellular accumulation of TMM and a subsequent halt in the production of the mycomembrane.[1][2][3]
Caption: Proposed mechanism of MmpL3 inhibition.
Section 2: A Multi-pronged Strategy for Target Validation
Relying on a single experimental result is insufficient to definitively validate a drug's MoA. A robust strategy requires orthogonal assays that build a layered, self-corroborating body of evidence. Our approach is designed to answer three critical questions in sequence:
-
Does the compound physically bind to the purified target protein?
-
Does the compound engage the target within a live cellular environment?
-
Does this engagement lead to the expected functional outcome in the cell?
Caption: A sequential, multi-pronged validation workflow.
Section 3: Experimental Protocols & Comparative Data
Here we detail the core experiments for validating the MoA of our lead compound and compare its expected performance against two benchmark anti-tubercular drugs with distinct mechanisms: Isoniazid and Bedaquiline .
-
Isoniazid (INH): A prodrug that, once activated, inhibits InhA, an enzyme essential for mycolic acid synthesis.[6][7][8] This provides a comparison to a drug targeting a different node within the same overall metabolic pathway.
-
Bedaquiline (BDQ): A diarylquinoline that directly inhibits the F-ATP synthase, disrupting the cell's energy production.[9][10][11][12][13] This offers a comparison to a drug with an entirely different MoA.
Causality: The foundational principle of CETSA is that a ligand binding to its target protein confers thermal stability.[14][15] By heating intact cells treated with our compound, we can determine if it engages MmpL3 by observing an increase in the protein's melting temperature (Tm). This is a critical step to prove the compound reaches and binds its target in a physiological context.[14][16][17]
Protocol:
-
Culture Mycobacterium smegmatis (a non-pathogenic surrogate for Mtb) to mid-log phase.
-
Aliquot cell suspensions into PCR tubes. Treat with a dose-response range of the test compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO). Incubate at 37°C for 1 hour.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.
-
Lyse the cells by bead beating in a suitable lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Analyze the supernatant by Western Blot using a validated anti-MmpL3 antibody to quantify the amount of soluble MmpL3 at each temperature.
-
Plot the relative amount of soluble MmpL3 as a function of temperature to generate melting curves and determine the thermal shift (ΔTm).
Expected Comparative Data:
| Compound | Target | Expected ΔTm at 10x MIC | Rationale for Result |
| This compound | MmpL3 | > 4°C | Direct binding to MmpL3 is expected to significantly stabilize the protein against thermal denaturation. |
| Isoniazid (INH) | InhA | No significant shift in MmpL3 Tm | INH does not bind to MmpL3; its target is InhA. No thermal stabilization of MmpL3 is expected. |
| Bedaquiline (BDQ) | F-ATP Synthase | No significant shift in MmpL3 Tm | BDQ targets a completely different protein complex. No thermal stabilization of MmpL3 is expected. |
Causality: If our compound binds and inhibits MmpL3, it should directly block the transport of TMM across the inner membrane. This can be quantified by radiolabeling mycolic acid precursors and measuring the downstream accumulation of TMM and depletion of its products, such as trehalose dimycolate (TDM).[3][18][19] This experiment provides the crucial link between target engagement and functional consequence.
Protocol:
-
Grow Mtb H37Rv cultures to mid-log phase.
-
Treat cultures with the test compound at various concentrations (e.g., 0.1x to 10x MIC) or vehicle control for 4-6 hours.
-
Add [1,2-¹⁴C]acetic acid to the cultures and incubate for an additional 8 hours to allow for incorporation into mycolic acids.
-
Harvest the cells by centrifugation. Extract total lipids using a 2:1 chloroform:methanol solution.
-
Analyze the extracted lipids using thin-layer chromatography (TLC) with a solvent system designed to separate TMM and TDM (e.g., chloroform:methanol:water 60:30:6).
-
Expose the TLC plate to a phosphor screen and quantify the radiolabeled lipid spots using a phosphorimager.
-
Calculate the ratio of TMM to TDM. Inhibition of MmpL3 will cause this ratio to increase dramatically.
Expected Comparative Data:
| Compound | Target | Expected TMM/TDM Ratio Change | Rationale for Result |
| This compound | MmpL3 | Significant Increase | Direct inhibition of the MmpL3 transporter causes the TMM substrate to accumulate intracellularly, preventing its conversion to TDM in the periplasm.[3] |
| Isoniazid (INH) | InhA | Decrease | INH inhibits the synthesis of mycolic acids, the precursors to TMM. This leads to a decrease in the overall pool of both TMM and TDM.[6][7] |
| Bedaquiline (BDQ) | F-ATP Synthase | No direct, significant change | BDQ's effect on ATP synthesis is upstream of lipid transport and not expected to cause a specific accumulation of TMM relative to TDM. |
Causality: The most definitive evidence for a drug's MoA is genetic. If MmpL3 is the primary lethal target of our compound, then spontaneous resistance mutations should overwhelmingly map to the mmpL3 gene.[3] This demonstrates that modifying the target is the bacterium's primary survival strategy.
Protocol:
-
Plate a high density of Mtb H37Rv (~10⁸ CFU) on solid media (7H11 agar) containing 5x and 10x the MIC of the test compound.
-
Incubate plates for 3-4 weeks until resistant colonies appear.
-
Isolate individual resistant colonies and confirm their resistance phenotype by re-testing the MIC.
-
Extract genomic DNA from several independent resistant mutants.
-
Perform whole-genome sequencing (WGS) on the resistant isolates and the parent strain.
-
Compare the genomes to identify single nucleotide polymorphisms (SNPs) that are unique to the resistant isolates.
Expected Comparative Data:
| Compound | Target | Primary Locus of Resistance Mutations | Rationale for Result |
| This compound | MmpL3 | mmpL3 | Strong selective pressure leads to mutations in the direct target protein that prevent drug binding or alter protein conformation.[3] |
| Isoniazid (INH) | InhA | katG, inhA, ahpC | Resistance primarily arises from mutations in katG (preventing prodrug activation) or, less frequently, in the target inhA.[7] |
| Bedaquiline (BDQ) | F-ATP Synthase | atpE | Resistance mutations are found in the gene encoding the c-subunit of the F-ATP synthase, the binding site for BDQ.[9][11] |
Section 4: Conclusion
The validation of a drug's mechanism of action is a cornerstone of modern drug development. By employing a rigorous, multi-faceted approach combining biophysical (CETSA), biochemical (Mycolic Acid Transport Assay), and genetic (Resistance Mapping) evidence, researchers can build an unassailable case for the MoA of novel compounds like this compound.
The comparative data presented here illustrates how this compound is expected to perform against benchmarks with different mechanisms. A successful validation, showing direct engagement and functional inhibition of MmpL3, would strongly support its continued development as a next-generation anti-tubercular agent that targets a unique and essential pathway in Mycobacterium tuberculosis.
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A Comparative Benchmark Analysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide Against Commercial Pesticides
Introduction
The relentless pursuit of novel, effective, and selective agrochemicals is a cornerstone of modern agricultural science. Within this landscape, trifluoromethylpyridine (TFMP) derivatives have emerged as a critical structural motif, forming the backbone of numerous successful commercial herbicides, insecticides, and fungicides. Their unique physicochemical properties, imparted by the fluorine-containing pyridine ring, often translate to enhanced biological activity and metabolic stability.
This guide presents a comparative framework for evaluating the potential of a novel TFMP derivative, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide . As direct biological activity data for this specific compound is not yet publicly available, this document serves as a predictive benchmarking guide for researchers. We will outline detailed experimental protocols to test its efficacy against established commercial pesticides, drawing upon the known activities of structurally related pyridine compounds. The commercial benchmarks selected for this analysis are:
-
Insecticidal Benchmark: Flonicamid, a selective aphicide.
-
Fungicidal Benchmark: Boscalid, a broad-spectrum SDHI fungicide.
-
Herbicidal Benchmark: Clopyralid, a selective auxin-mimic herbicide.
This document is intended for researchers, scientists, and drug development professionals, providing the foundational methodologies and comparative data necessary to rigorously assess the potential of this compound in a competitive landscape.
Section 1: Comparative Insecticidal Efficacy
The pyridinecarboxamide structure, to which Flonicamid belongs, suggests that this compound may exhibit insecticidal properties, particularly against sap-sucking insects like aphids.
Commercial Benchmark: Flonicamid
-
Chemical Class: Pyridinecarboxamide.[1]
-
Mechanism of Action: Flonicamid is a selective feeding blocker.[2] It rapidly inhibits the stylet penetration of aphids into plant tissues, leading to starvation.[1][3] This mode of action is distinct from neurotoxic insecticides like neonicotinoids.[4]
-
Target Pests: Primarily effective against aphids (Aphididae), whiteflies, and other piercing-sucking insects.[1][2]
Experimental Protocol: Aphid Systemic & Contact Bioassay
To provide a comprehensive assessment, both systemic (ingestion) and contact toxicity should be evaluated. The following protocol is adapted from established leaf-dip bioassay methodologies used for determining insecticide efficacy against the cotton aphid (Aphis gossypii), a globally significant pest.[1][5]
Objective: To determine the median lethal concentration (LC50) of this compound and compare it to Flonicamid against adult Aphis gossypii.
Methodology:
-
Insect Rearing: Maintain a healthy, non-resistant colony of Aphis gossypii on cotton or cucumber plants in a controlled environment (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound and technical-grade Flonicamid in a suitable solvent (e.g., acetone or DMSO).
-
Create a series of at least five serial dilutions for each compound in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage.
-
A control solution containing only the solvent and surfactant in water must be included.
-
-
Leaf-Dip Bioassay Execution:
-
Excise fresh, untreated cotton leaf discs (approx. 4 cm diameter).
-
Individually dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.
-
Allow the leaf discs to air-dry completely on a wire rack.
-
Place each dried leaf disc, abaxial side up, onto a 1.5% agar bed in a petri dish. This maintains leaf turgidity.
-
-
Aphid Infestation and Incubation:
-
Using a fine paintbrush, carefully transfer 20-30 synchronized adult apterous (wingless) aphids onto each treated leaf disc.
-
Seal the petri dishes with ventilated lids.
-
Incubate the dishes under the same controlled conditions used for rearing.
-
-
Data Collection and Analysis:
-
Assess aphid mortality at 24, 48, and 72 hours post-infestation. Aphids that are immobile or unable to right themselves when gently prodded are considered dead.
-
Record the number of dead and live aphids for each replicate and concentration.
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 values and their 95% confidence intervals for each compound and time point using probit analysis.
-
Causality and Validation: The leaf-dip method is a robust choice as it simulates both contact and ingestion toxicity, which is critical for a compound with an unknown mode of action. The inclusion of a commercial standard (Flonicamid) and a solvent-only control validates the experimental setup, ensuring that observed mortality is due to the active ingredients. Using a synchronized population of adult aphids reduces variability due to age-related susceptibility.
Comparative Performance Data
The following table presents published efficacy data for the commercial benchmark Flonicamid against Aphis gossypii and provides a template for evaluating the performance of the test compound.
| Compound | Target Pest | Bioassay Type | LC50 (mg/L) at 48h | 95% Confidence Interval | Reference |
| Flonicamid | Aphis gossypii | Leaf-Dip | 0.372 | 0.318–0.437 | [5][6][7] |
| This compound | Aphis gossypii | Leaf-Dip | Experimental Value | Experimental Value | N/A |
Section 2: Comparative Fungicidal Efficacy
The chemical structure of this compound, containing a nicotinamide-like core, shares similarities with succinate dehydrogenase inhibitor (SDHI) fungicides like Boscalid. This suggests a potential mechanism of action involving the disruption of fungal respiration.
Commercial Benchmark: Boscalid
-
Chemical Class: Carboxamide / Nicotinamide.
-
Mechanism of Action: Boscalid is a succinate dehydrogenase inhibitor (SDHI), classified under FRAC Group 7.[6] It targets Complex II of the mitochondrial respiratory chain, blocking ATP production and inhibiting spore germination, germ tube elongation, and mycelial growth.[7][8][9]
-
Target Pests: Broad-spectrum activity against Ascomycetes and Deuteromycetes, including Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).[6][8]
Experimental Protocol: Fungal Mycelial Growth Inhibition Assay
This protocol details a standard poison agar assay to determine the in vitro efficacy of a compound against the mycelial growth of Botrytis cinerea, a ubiquitous and economically important plant pathogen.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit the mycelial growth of Botrytis cinerea and compare it to Boscalid.
Methodology:
-
Fungal Culture: Culture Botrytis cinerea on Potato Dextrose Agar (PDA) plates at 21-23°C until the mycelium covers approximately two-thirds of the plate.
-
Preparation of Medicated Agar:
-
Prepare stock solutions of the test compound and Boscalid in DMSO.
-
Autoclave PDA medium and allow it to cool to approximately 50-55°C in a water bath.
-
Add appropriate aliquots of the stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A DMSO-only control plate must be prepared.
-
Gently swirl the flasks to ensure homogenous mixing and immediately pour the medicated agar into sterile 9 cm petri dishes.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut mycelial plugs from the advancing edge of an active B. cinerea culture plate.
-
Place one mycelial plug, mycelium-side down, in the center of each medicated and control PDA plate.
-
-
Incubation and Measurement:
-
Seal the plates with paraffin film and incubate them in the dark at 21-23°C.
-
After 72 hours, or when the mycelial growth in the control plates has reached the edge, measure two perpendicular diameters of the fungal colony on each plate.
-
-
Data Analysis:
-
Calculate the average diameter for each replicate.
-
Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(DC - DT) / DC] * 100, where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.
-
Calculate the EC50 value (the concentration that causes 50% inhibition) for each compound using regression analysis of the inhibition percentages against the log of the concentrations.
-
Causality and Validation: This assay directly measures the compound's effect on fungal vegetative growth. The use of a mycelial plug from an actively growing culture ensures the inoculum is viable. Comparing the dose-response curves of the test compound and Boscalid provides a direct measure of relative potency. The EC50 value is a standardized metric for this comparison.
Comparative Performance Data
The table below shows a range of reported EC50 values for Boscalid against sensitive and resistant strains of Botrytis cinerea, illustrating the importance of using well-characterized fungal isolates.
| Compound | Target Pest | Assay Type | EC50 (mg/L) | Notes | Reference |
| Boscalid | Botrytis cinerea | Mycelial Growth | 0.11 - 1.56 | Range for sensitive field isolates | [4][10][11] |
| Boscalid | Botrytis cinerea | Mycelial Growth | 5.00 - 85.56 | Range for resistant field isolates | [10][11] |
| This compound | Botrytis cinerea | Mycelial Growth | Experimental Value | Test against a sensitive strain | N/A |
Section 3: Comparative Herbicidal Efficacy
Pyridine-based compounds, specifically picolinic acid derivatives like Clopyralid, are potent herbicides. The core pyridine structure in this compound warrants an investigation into its potential phytotoxicity.
Commercial Benchmark: Clopyralid
-
Chemical Class: Pyridine carboxylic acid / Picolinic acid.[5]
-
Mechanism of Action: Clopyralid is a synthetic auxin herbicide (HRAC Group 4).[10][12] It mimics the natural plant hormone auxin, causing uncontrolled and disorganized cell growth in susceptible broadleaf weeds, which ultimately leads to vascular tissue disruption and plant death.[3][11] It is selective and generally does not harm grasses.[5]
-
Target Pests: Effective against annual and perennial broadleaf weeds, particularly those in the Asteraceae (sunflower) and Fabaceae (legume) families.[13]
Experimental Protocol: Aquatic Macrophyte Toxicity Test with Lemna minor
The common duckweed, Lemna minor, is a standard model organism for assessing the phytotoxicity of chemical substances as per OECD Test Guideline 221. This protocol is a miniaturized version suitable for high-throughput screening.
Objective: To determine the EC50 of this compound for the inhibition of Lemna minor growth and compare it to Clopyralid.
Methodology:
-
Plant Culture: Aseptically culture Lemna minor in a suitable sterile growth medium (e.g., Steinberg medium) under continuous cool white fluorescent light (80-120 µE/m²/s) at 24±2°C.
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compound and Clopyralid in a water-miscible solvent or directly in the growth medium if soluble.
-
Prepare a dilution series in the Lemna growth medium to achieve the final test concentrations. Include a medium-only control and a solvent control if a solvent is used.
-
-
Test Initiation:
-
Dispense the test solutions into the wells of a 24-well microplate.
-
Select healthy L. minor colonies, each consisting of 2-3 fronds.
-
Carefully transfer one colony into each well.
-
-
Incubation:
-
Cover the microplate with a transparent lid to prevent evaporation while allowing light penetration.
-
Incubate under the same conditions used for culturing for a period of 7 days.
-
-
Data Collection and Analysis:
-
At the end of the 7-day period, count the number of fronds in each well. Other endpoints like dry weight or frond area can also be measured.
-
Calculate the average growth rate for each concentration.
-
Determine the percentage inhibition of the growth rate for each concentration relative to the control.
-
Calculate the EC50 value (the concentration causing a 50% reduction in growth rate) and its confidence limits using an appropriate statistical model.
-
Causality and Validation: Lemna minor is highly sensitive to herbicides and its rapid growth allows for a relatively short test duration.[14] The endpoint, inhibition of frond production, is a direct and easily quantifiable measure of phytotoxicity. The standardized OECD methodology ensures the results are reproducible and comparable across different laboratories.
Comparative Performance Data
This table provides benchmark data for Clopyralid and a template for the test compound's evaluation.
| Compound | Target Organism | Assay Type | EC50 (mg/L) | Endpoint | Reference |
| Clopyralid | Lemna gibba | Growth Inhibition | 89 | Growth Inhibition | [15] |
| This compound | Lemna minor | Growth Inhibition | Experimental Value | Frond Number | N/A |
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the initial evaluation of This compound . By benchmarking against the established commercial pesticides Flonicamid, Boscalid, and Clopyralid, researchers can generate robust, comparative data on its potential insecticidal, fungicidal, and herbicidal activities. The detailed protocols are designed to ensure data integrity and reproducibility. The resulting efficacy data (LC50 and EC50 values) will be crucial in determining whether this novel compound warrants further investigation and development as a next-generation agrochemical. Future studies should also aim to elucidate its precise mechanism of action and evaluate its selectivity and safety profile.
References
-
Gul, H., Güncan, A., Ullah, F., Desneux, N., & Liu, X. (2024). Intergenerational Sublethal Effects of Flonicamid on Cotton Aphid, Aphis gossypii: An Age-Stage, Two-Sex Life Table Study. Insects, 15(7), 529. [Link]
-
Morita, M., Ueda, T., Yoneda, T., Koyanagi, T., & Haga, T. (2007). Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding. Pest Management Science, 63(10), 969-973. [Link]
-
Beyond Pesticides. (n.d.). Clopyralid ChemicalWatch Factsheet. [Link]
-
Boscalida (Boscalid). (2024). Cultivar Magazine. [Link]
-
Stammler, G., et al. (2008). Mode of action, biological performance and latest monitoring results of boscalid sensitvity. Julius-Kühn-Archiv. [Link]
-
FBN. (2024). Everything Farmers Need to Know About Clopyralid. [Link]
-
U.S. Department of Agriculture. (2020). Clopyralid Use, Usage and Benefits. Regulations.gov. [Link]
-
Chemical Warehouse. (n.d.). Clopyralid - Active Ingredient Page. [Link]
-
GCIRC. (n.d.). Boscalid - Biological characteristics, redistribution properties and biological efficacy. [Link]
-
Zhengzhou Delong Chemical Co., Ltd. (2019). The Application of Fungicide Boscalid. [Link]
-
Black, B. C., et al. (2006). Flonicamid - A Novel Mode of action for Piercing Sucking Insects. Proceedings of the Beltwide Cotton Conferences. [Link]
-
Wikipedia. (n.d.). Boscalid. [Link]
-
ResearchGate. (2014). What are the rearing and insecticide bio-assay procedures for aphids and thrips? [Link]
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A Head-to-Head Comparison for the Synthetic and Medicinal Chemist: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide vs. its Carboxylic Acid Analog
An In-Depth Guide to Structure, Reactivity, and Application
In the landscape of modern agrochemical and pharmaceutical development, the trifluoromethylpyridine scaffold is a privileged structure, lending potent biological activity to a host of commercial products.[1] The functionalization at the 2-position of this ring system is a critical determinant of the molecule's ultimate physicochemical properties, reactivity, and biological role. This guide provides a head-to-head comparison of two key analogs: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and its corresponding thioamide, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide .
The carboxylic acid is a well-established synthetic intermediate and a known metabolite of the fungicide Fluopyram.[2][3][4] Its thioamide counterpart, while less documented as a final product, represents a versatile synthon and a potential pharmacophore, tapping into the unique chemistry of the thioamide group. This analysis is designed for researchers, scientists, and drug development professionals to inform strategic decisions in molecular design and synthesis.
Physicochemical Properties: A Tale of Two Functional Groups
The replacement of an oxygen atom with sulfur imparts significant changes to the molecule's electronic and physical characteristics. The thioamide is heavier, and its distinct polarity and hydrogen bonding capabilities influence properties like solubility and lipophilicity.
| Property | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | This compound | Rationale for Difference |
| Molecular Formula | C₇H₃ClF₃NO₂[5] | C₇H₄ClF₃N₂S[6] | Substitution of one oxygen for sulfur and addition of one hydrogen. |
| Molecular Weight | 225.55 g/mol [5] | 240.63 g/mol [6] | Sulfur is a heavier atom than oxygen. |
| CAS Number | 80194-68-9[7] | 175277-46-0[6] | Unique identifiers for distinct chemical compounds. |
| Appearance | White to colorless solid[2][8] | Likely a solid, potentially colored (yellowish) | Thioamides are often crystalline solids and can have color due to the C=S chromophore. |
| pKa (Predicted) | 9.99 ± 0.46[2] | Higher than carboxylic acid | The thioamide NH is significantly less acidic than the carboxylic acid OH. |
| XLogP3-AA | 2.2[5] | Higher than carboxylic acid (Predicted) | The larger, more polarizable sulfur atom generally increases lipophilicity compared to the corresponding amide/acid. |
| Topological Polar Surface Area (TPSA) | 50.2 Ų[5] | Higher than carboxylic acid (Predicted) | The thioamide group contributes more to the polar surface area than a carboxylic acid group. |
| Solubility in Water | Sparingly soluble to insoluble (4.1E-6 g/L at 25°C)[2] | Likely lower than the carboxylic acid | The increased lipophilicity and weaker H-bond donation (compared to the COOH group) would decrease water solubility. |
Synthesis and Interconversion: From Acid to Thioamide
The carboxylic acid serves as the logical and common precursor to the thioamide. The synthesis of the acid itself is rooted in the broader manufacturing pathways for trifluoromethylpyridine intermediates, which often start from picoline derivatives.[1][9] The conversion to the thioamide can be achieved through several reliable methods, most commonly via an activated intermediate like an acid chloride or directly using modern thionating agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to a secure laboratory environment and our collective responsibility to environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide.
While a specific, comprehensive toxicological and environmental profile for this exact molecule is not extensively published, a rigorous hazard assessment can be conducted by analyzing its constituent structural motifs. This compound is a halogenated pyridine derivative containing a highly stable trifluoromethyl group and a reactive carbothioamide functional group. This structural composition necessitates its classification as hazardous waste, requiring meticulous handling and disposal to mitigate risks to personnel and the environment.[1][2]
Part 1: Hazard Profile and Characterization
Understanding the "why" behind disposal protocols is critical. The specific hazards of this compound are inferred from its chemical structure and data from analogous compounds.
-
Chlorinated Pyridine Core: Pyridine and its halogenated derivatives are known for their potential toxicity and environmental persistence.[3][4] They are harmful if swallowed or inhaled and can cause serious eye irritation.[5][6] Disposal must prevent entry into aquatic systems.
-
Trifluoromethyl (CF₃) Group: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly stable and resistant to natural degradation.[7][8] This persistence is a significant environmental concern, aligning it with characteristics of Per- and Polyfluoroalkyl Substances (PFAS), which are facing increasing regulatory scrutiny.[9] Improper disposal can lead to the accumulation of highly persistent fluorinated compounds in the environment.
-
Carbothioamide (-CSNH₂) Moiety: Thioamides as a class can exhibit significant biological activity and toxicity.[1] Upon combustion, they can release toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen cyanide, and hydrogen sulfide.
Based on structurally similar compounds, the anticipated hazard classifications are summarized below.
| Hazard Classification | Anticipated Effect | Rationale / Supporting Data from Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Structurally related compounds like 2,3-Dichloro-5-(trifluoromethyl)pyridine are classified as Category 4 for acute oral and inhalation toxicity.[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | Halogenated pyridines frequently cause skin irritation.[10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | This is a common characteristic of related chlorinated and trifluoromethylated pyridines.[5][6] |
| Hazardous to the Aquatic Environment | Toxic or harmful to aquatic life with long-lasting effects. | The persistence of the trifluoromethyl group and the general toxicity of pyridine derivatives support this classification.[5][11] |
Part 2: Regulatory Compliance: The Generator's Responsibility
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for its safe management from creation to final disposal.[14][15]
This compound would not typically be a listed hazardous waste (F-list, K-list, P-list, or U-list) unless it is a component of a specific listed process waste.[12] However, it must be managed as a characteristic hazardous waste due to its inherent toxicity. All disposal activities must comply with federal, state, and local regulations, which may be more stringent than federal rules.[12][16]
Part 3: Step-by-Step Disposal Protocol
Adherence to a strict, logical workflow is essential for safety and compliance. This protocol provides a self-validating system for the proper management of this chemical waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166(EU) or NIOSH (US)).[17]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) that are compatible with halogenated organic compounds.
-
Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, a chemically impervious apron or suit may be necessary.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[18]
Step 2: Waste Segregation and Characterization
Proper segregation is the most critical step to prevent dangerous reactions and ensure correct final disposal.
-
Designate as Halogenated Organic Waste: Due to the chlorine and fluorine atoms, this compound must be segregated as Halogenated Organic Waste .[2]
-
Do Not Mix: Never mix this waste with non-halogenated organic waste, aqueous waste, or strong oxidizing agents.[18]
-
Solid Waste: Collect pure solid this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not overfill containers; leave at least 10% headspace.[19]
-
Contaminated Labware: Disposable labware (pipette tips, tubes) should be placed in the solid waste container. Non-disposable glassware must be decontaminated. The first rinse with a suitable organic solvent (e.g., acetone or ethanol) must be collected and disposed of as liquid halogenated hazardous waste.[19] Subsequent rinses with soap and water can typically be discarded down the drain, but consult your institution's EHS office.
Step 3: Containerization and Labeling
Proper container management is mandated by regulation and essential for safety.[20][21]
-
Container Selection: Use a container made of a material compatible with halogenated organic solvents (e.g., glass or high-density polyethylene). The container must be in good condition with a secure, leak-proof screw cap.[21]
-
Labeling: From the moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" .[21]
-
The full chemical name: "this compound" . Do not use abbreviations.
-
An accurate list of all constituents by percentage if it is a mixed waste stream.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[20]
-
Location: Store the waste container in the same laboratory where the waste is generated.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container to contain potential leaks.[19]
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[22]
-
Closure: Keep the waste container tightly closed at all times, except when you are actively adding waste.[19][21]
Step 5: Final Disposal Arrangement
The final step is to arrange for disposal through the proper channels. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2]
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2]
-
Incineration: The required method for final disposal is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[4] This is necessary to ensure the complete destruction of the halogenated and trifluoromethylated components, preventing their release into the environment.
-
Landfill Prohibited: Land disposal is generally restricted for halogenated organic compounds.[13]
Part 4: Spill Management Protocol
In the event of a spill, a swift and correct response is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contain: For small spills, contain the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[10] Do not use combustible materials like paper towels.
-
Clean Up: While wearing appropriate PPE, carefully scoop the contained material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[23]
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper segregation and disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
